Product packaging for 2-(Chloromethyl)-4-methylaniline(Cat. No.:)

2-(Chloromethyl)-4-methylaniline

Cat. No.: B8465793
M. Wt: 155.62 g/mol
InChI Key: VGJDRXWGTACCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Chloromethyl)-4-methylaniline is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B8465793 2-(Chloromethyl)-4-methylaniline

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-(chloromethyl)-4-methylaniline

InChI

InChI=1S/C8H10ClN/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5,10H2,1H3

InChI Key

VGJDRXWGTACCKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)CCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methylaniline, a key chemical intermediate in the pharmaceutical and dye industries. The document details its chemical and physical properties, safety information, and primary applications. A significant focus is placed on its role as a precursor in the synthesis of active pharmaceutical ingredients, including certain HIV-1 reverse transcriptase inhibitors. This guide also includes illustrative experimental protocols for its synthesis and a diagrammatic representation of the mechanism of action for non-nucleoside reverse transcriptase inhibitors, a class of drugs for which this compound serves as a building block.

Chemical and Physical Properties

2-Chloro-4-methylaniline, also known as 2-chloro-p-toluidine or 4-amino-3-chlorotoluene, is an aromatic amine with the chemical formula C₇H₈ClN.[1] It presents as a colorless to pale yellow or brown liquid.[2][3] This compound is sparingly soluble in water but soluble in methanol.[2][4]

Table 1: Chemical Identifiers for 2-Chloro-4-methylaniline

IdentifierValue
CAS Number615-65-6
Molecular FormulaC₇H₈ClN[1]
Molecular Weight141.60 g/mol [1]
IUPAC Name2-chloro-4-methylaniline[1]
Synonyms2-Chloro-p-toluidine, 4-Amino-3-chlorotoluene[1]
InChIInChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3[1]
InChIKeyXGYLSRFSXKAYCR-UHFFFAOYSA-N[1]
Canonical SMILESCC1=CC(=C(C=C1)N)Cl[1]

Table 2: Physical and Chemical Properties of 2-Chloro-4-methylaniline

PropertyValue
Melting Point7 °C (lit.)[4]
Boiling Point223-225 °C (lit.)[4]
Density1.151 g/mL at 25 °C (lit.)[4]
Refractive Indexn20/D 1.575 (lit.)[4]
Flash Point99 °C (closed cup)[4]
SolubilitySparingly soluble in water, soluble in methanol.[2][4]

Synthesis and Reactions

2-Chloro-4-methylaniline is primarily synthesized through the chlorination of p-toluidine or the reduction of 2-chloro-4-nitrotoluene. The choice of synthetic route can depend on the availability of starting materials and the desired scale of production.

Illustrative Synthesis Workflow

The following diagram outlines a common synthetic pathway for 2-Chloro-4-methylaniline starting from 4-nitrotoluene.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction 4-Nitrotoluene 4-Nitrotoluene 2-Chloro-4-nitrotoluene 2-Chloro-4-nitrotoluene 4-Nitrotoluene->2-Chloro-4-nitrotoluene  Cl2, I2 Cl2, Iodine Cl2, Iodine 2-Chloro-4-nitrotoluene_2 2-Chloro-4-nitrotoluene 2-Chloro-4-methylaniline 2-Chloro-4-methylaniline 2-Chloro-4-nitrotoluene_2->2-Chloro-4-methylaniline  e.g., Fe/HCl or Catalytic Hydrogenation Reducing Agent Reducing Agent G 2-Chloro-4-methylaniline 2-Chloro-4-methylaniline Complex Intermediate Complex Intermediate 2-Chloro-4-methylaniline->Complex Intermediate  Various Reagents Chemical Transformations Chemical Transformations API (e.g., NNRTI) API (e.g., NNRTI) Complex Intermediate->API (e.g., NNRTI)  Multi-step Synthesis Further Synthesis Further Synthesis G cluster_0 HIV-1 Reverse Transcriptase RT_Enzyme Reverse Transcriptase (RT) Active_Site Polymerase Active Site Viral_DNA Viral_DNA Active_Site->Viral_DNA Polymerization (Blocked) Allosteric_Site NNRTI Binding Pocket Allosteric_Site->Active_Site Induces Conformational Change NNRTI NNRTI NNRTI->Allosteric_Site Binds to Viral_RNA Viral_RNA Viral_RNA->Active_Site Template dNTPs dNTPs dNTPs->Active_Site Substrate Inhibition Inhibition

References

2-(Chloromethyl)-4-methylaniline CAS number lookup

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide on 2-Chloro-4-methylaniline

A Note on the Target Compound: Initial searches for "2-(Chloromethyl)-4-methylaniline" did not yield a specific CAS number or sufficient technical data for a comprehensive guide. This compound is structurally distinct from the more widely documented 2-Chloro-4-methylaniline . This guide will, therefore, focus on the latter, providing an in-depth overview for researchers, scientists, and drug development professionals.

Chemical Identity of 2-Chloro-4-methylaniline

  • CAS Number: 615-65-6[1][2]

  • Synonyms: 2-Chloro-p-toluidine, 4-Amino-3-chlorotoluene[1]

  • Molecular Formula: C₇H₈ClN[1][2]

  • Molecular Weight: 141.60 g/mol [1]

Physicochemical and Safety Data

The following table summarizes key quantitative data for 2-Chloro-4-methylaniline.

PropertyValueReference(s)
Physical Form Liquid[1]
Appearance Colorless to pale yellow or red to green clear liquid[2]
Boiling Point 223-225 °C (lit.)[1]
Melting Point 7 °C (lit.)[1]
Density 1.151 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.575 (lit.)[1]
Solubility Soluble in methanol.[1][2]
Flash Point 99 °C (210.2 °F) - closed cup[1]

Applications in Research and Drug Development

2-Chloro-4-methylaniline serves as a crucial intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.[2] Its chemical structure allows it to be a versatile building block for more complex molecules.[2][3]

Notably, it is used as an intermediate in the preparation of reverse transcriptase inhibitors for HIV-1. It is also a precursor for various drug molecules, including antibiotics, anti-inflammatory drugs, and analgesics.[3] In addition to pharmaceuticals, it is utilized in the synthesis of dyes and can be used to create certain polymer or functional materials.[2][3]

Experimental Protocols

Synthesis of 2-Chloro-4-methylaniline

A common synthetic route to 2-Chloro-4-methylaniline involves the chlorination of N-acetyl-p-toluidine followed by deprotection.

Materials:

  • N-acetyl-p-toluidine

  • Chlorinating agent (e.g., sulfuryl chloride)

  • Solvent (e.g., acetic acid)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Dissolve N-acetyl-p-toluidine in a suitable solvent such as acetic acid in a reaction flask.

  • Cool the mixture in an ice bath.

  • Slowly add the chlorinating agent to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, monitored by a technique like Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into water to precipitate the chlorinated intermediate.

  • Filter and wash the precipitate.

  • Hydrolyze the intermediate by heating with hydrochloric acid.

  • Neutralize the solution with sodium hydroxide to obtain 2-Chloro-4-methylaniline.

  • Extract the product with an organic solvent, dry the organic layer, and purify by distillation.

Application in the Synthesis of a Diazocine Derivative

Materials:

  • 4-Chloro-2-methylaniline (an isomer, for which a specific synthesis was found)

  • Paraformaldehyde

  • Toluene

  • Catalyst (as specified in the literature)

Procedure:

  • In a reaction flask, combine 4-Chloro-2-methylaniline and paraformaldehyde in toluene.

  • Add the appropriate catalyst.

  • Heat the mixture to reflux and maintain for the time specified in the relevant literature, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product, 2,8-dichloro-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f]-diazocine, using column chromatography or recrystallization.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a derivative from an aniline precursor.

G General Synthesis Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Material (e.g., N-acetyl-p-toluidine) B Reaction with Chlorinating Agent A->B Chlorination C Hydrolysis/ Deprotection B->C Intermediate D Crude Product (2-Chloro-4-methylaniline) C->D Product Isolation E Extraction & Washing D->E F Distillation/ Chromatography E->F G Pure Product F->G

Caption: A generalized workflow for the synthesis and purification of 2-Chloro-4-methylaniline.

References

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Chloromethyl)-4-methylaniline, a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthetic routes: direct chloromethylation of p-toluidine and a two-step approach via the synthesis and subsequent chlorination of 2-amino-5-methylbenzyl alcohol. Each pathway is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate replication and further research.

Pathway 1: Direct Chloromethylation of p-Toluidine

The direct introduction of a chloromethyl group onto the aromatic ring of p-toluidine (4-methylaniline) represents the most straightforward approach to synthesizing this compound. The most common method for this transformation is the Blanc chloromethylation reaction.

The Blanc reaction involves the electrophilic aromatic substitution of an aromatic compound with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride.[1] The reaction proceeds through the in-situ formation of a reactive electrophile, likely a protonated formaldehyde or a chloromethyl cation, which then attacks the electron-rich aromatic ring.[1]

Key Considerations:

While direct, the chloromethylation of anilines like p-toluidine presents challenges. The strong activating and nucleophilic nature of the amino group can lead to several side reactions, including:

  • Polymerization: The amino group can react with the chloromethylated product.

  • Di- and poly-chloromethylation: Multiple chloromethyl groups may be introduced onto the aromatic ring.

  • Formation of diarylmethane byproducts: The chloromethylated product can undergo a Friedel-Crafts alkylation with another molecule of p-toluidine.[1]

Careful control of reaction conditions, such as temperature, reaction time, and stoichiometry, is crucial to maximize the yield of the desired mono-chloromethylated product.

Experimental Protocol: Chloromethylation of p-Toluidine

This protocol is adapted from general procedures for the chloromethylation of activated aromatic compounds.

Materials:

  • p-Toluidine

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve p-toluidine (1 equivalent) in anhydrous dichloromethane.

  • Add paraformaldehyde (1.2 equivalents) and anhydrous zinc chloride (0.5 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring.

  • After saturation with HCl, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data
ParameterValue
Starting Material p-Toluidine
Key Reagents Paraformaldehyde, HCl, ZnCl₂
Typical Yield 30-40% (highly dependent on reaction conditions)
Purity >95% after chromatography

Signaling Pathway Diagram

Pathway1 p_toluidine p-Toluidine intermediate Wheland Intermediate p_toluidine->intermediate Electrophilic Attack side_products Side Products (Diarylmethanes, Polymers) p_toluidine->side_products reagents HCHO, HCl, ZnCl₂ electrophile Electrophile [CH₂OH]⁺ / [CH₂Cl]⁺ reagents->electrophile Generation electrophile->intermediate product This compound intermediate->product Deprotonation product->side_products Further Reaction

Direct chloromethylation of p-toluidine.

Pathway 2: Two-Step Synthesis via 2-Amino-5-methylbenzyl alcohol

An alternative and potentially higher-yielding route to this compound involves a two-step process: the reduction of 2-amino-5-methylbenzoic acid to 2-amino-5-methylbenzyl alcohol, followed by the conversion of the alcohol to the desired chloride. This pathway avoids the harsh conditions and potential side reactions of direct chloromethylation on the highly activated aniline ring.

Step 1: Reduction of 2-Amino-5-methylbenzoic Acid

The carboxylic acid group of 2-amino-5-methylbenzoic acid can be selectively reduced to a primary alcohol using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Sodium Sulfate (saturated solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-amino-5-methylbenzoic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath and quench it by the slow, sequential addition of water, followed by a saturated sodium sulfate solution.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-methylbenzyl alcohol. The product can be further purified by recrystallization.

ParameterValue
Starting Material 2-Amino-5-methylbenzoic acid
Key Reagent Lithium Aluminum Hydride (LiAlH₄)
Typical Yield 85-95%
Purity >98% after recrystallization
Step 2: Conversion of 2-Amino-5-methylbenzyl alcohol to this compound

The final step involves the conversion of the benzylic alcohol to the corresponding chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction should be carried out under mild conditions to prevent side reactions involving the amino group.

Materials:

  • 2-Amino-5-methylbenzyl alcohol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane

  • Triethylamine (optional, as an acid scavenger)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. If desired, triethylamine (1.1 equivalents) can be added to neutralize the HCl generated.

  • Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The product can be purified by column chromatography if necessary.

ParameterValue
Starting Material 2-Amino-5-methylbenzyl alcohol
Key Reagent Thionyl Chloride (SOCl₂)
Typical Yield 70-85%
Purity >97% after purification

Experimental Workflow Diagram

Pathway2 cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination start1 2-Amino-5-methylbenzoic acid product1 2-Amino-5-methylbenzyl alcohol start1->product1 Reduction reagent1 LiAlH₄ in THF reagent1->product1 start2 2-Amino-5-methylbenzyl alcohol product2 This compound start2->product2 Chlorination reagent2 SOCl₂ in DCM reagent2->product2

Two-step synthesis of this compound.

Conclusion

This guide has detailed two primary synthetic pathways for the preparation of this compound. The direct chloromethylation of p-toluidine offers a more concise route but is hampered by potential side reactions and lower yields. The two-step synthesis via 2-amino-5-methylbenzyl alcohol provides a more controlled and typically higher-yielding alternative. The choice of pathway will depend on the specific requirements of the researcher, including scale, desired purity, and available starting materials. The provided experimental protocols and data serve as a valuable resource for the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(chloromethyl)-4-methylaniline, a key intermediate in various chemical syntheses. The document details the necessary starting materials, outlines a step-by-step experimental protocol, and presents quantitative data for each stage of the synthesis.

Introduction

This compound is an important building block in the synthesis of a range of organic molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive chloromethyl group and a nucleophilic amino group, makes it a versatile precursor for the construction of more complex molecular architectures. This guide focuses on a robust and well-documented multi-step synthesis, providing the necessary details for its replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most reliably achieved through a four-step process starting from 4-methylaniline (p-toluidine). This pathway involves the protection of the amine functionality, introduction of a hydroxymethyl group, conversion of the alcohol to a chloride, and subsequent deprotection to yield the final product.

Synthesis_Overview A 4-Methylaniline B N-(4-Methylphenyl)acetamide A->B Step 1: N-Acetylation C N-(2-(Hydroxymethyl)-4-methylphenyl)acetamide B->C Step 2: Hydroxymethylation D N-(2-(Chloromethyl)-4-methylphenyl)acetamide C->D Step 3: Chlorination E This compound D->E Step 4: Deprotection

Caption: Four-step synthesis of this compound.

Key Starting Materials

The primary starting materials and reagents required for this synthesis are listed below.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
4-Methylaniline (p-Toluidine)106-49-0C₇H₉N107.15
Acetic Anhydride108-24-7C₄H₆O₃102.09
Triethylamine121-44-8C₆H₁₅N101.19
Dichloromethane75-09-2CH₂Cl₂84.93
Paraformaldehyde30525-89-4(CH₂O)n30.03 (monomer)
Acetic Acid64-19-7C₂H₄O₂60.05
Thionyl Chloride7719-09-7SOCl₂118.97
Hydrochloric Acid7647-01-0HCl36.46

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: N-Acetylation of 4-Methylaniline

This step protects the amino group of 4-methylaniline to prevent side reactions in subsequent steps.

Step1_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product 4-Methylaniline 4-Methylaniline A Dissolve 4-methylaniline and triethylamine in dichloromethane 4-Methylaniline->A Acetic Anhydride Acetic Anhydride C Slowly add acetic anhydride Acetic Anhydride->C Triethylamine Triethylamine Triethylamine->A Dichloromethane Dichloromethane Dichloromethane->A B Cool to 0 °C A->B B->C D Warm to room temperature and stir C->D E Aqueous workup D->E F Dry and concentrate E->F N-(4-Methylphenyl)acetamide N-(4-Methylphenyl)acetamide F->N-(4-Methylphenyl)acetamide

Caption: Workflow for the N-Acetylation of 4-Methylaniline.

Methodology:

  • In a round-bottom flask, dissolve 4-methylaniline (1.0 mol) and triethylamine (1.1 mol) in dichloromethane (1 L).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.0 mol) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-methylphenyl)acetamide.

Quantitative Data:

Reactant Molar Equiv. Quantity Yield
4-Methylaniline1.0107.15 g\multirow{3}{*}{87-97%[1]}
Acetic Anhydride1.0102.09 g
Triethylamine1.1111.31 g
Step 2: Ortho-Hydroxymethylation of N-(4-Methylphenyl)acetamide

This step introduces a hydroxymethyl group at the ortho position to the acetamido group.

Methodology: A representative procedure adapted from the formylation of related phenols.

  • To a solution of N-(4-methylphenyl)acetamide (1.0 mol) in acetic acid, add paraformaldehyde (1.2 mol).

  • Heat the mixture with stirring to facilitate the reaction. The progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield N-(2-(hydroxymethyl)-4-methylphenyl)acetamide.

Quantitative Data (Estimated):

Reactant Molar Equiv. Quantity Yield
N-(4-Methylphenyl)acetamide1.0149.19 g~60-70%
Paraformaldehyde1.236.04 g
Step 3: Chlorination of N-(2-(Hydroxymethyl)-4-methylphenyl)acetamide

The hydroxyl group is converted to a chloro group in this step.

Step3_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product N-(2-(Hydroxymethyl)-4-methylphenyl)acetamide N-(2-(Hydroxymethyl)-4-methylphenyl)acetamide A Dissolve the alcohol in an inert solvent N-(2-(Hydroxymethyl)-4-methylphenyl)acetamide->A Thionyl Chloride Thionyl Chloride B Slowly add thionyl chloride Thionyl Chloride->B Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->A A->B C Reflux the mixture B->C D Remove excess thionyl chloride C->D E Isolate the product D->E N-(2-(Chloromethyl)-4-methylphenyl)acetamide N-(2-(Chloromethyl)-4-methylphenyl)acetamide E->N-(2-(Chloromethyl)-4-methylphenyl)acetamide

Caption: Workflow for the Chlorination of the Hydroxymethyl Group.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend N-(2-(hydroxymethyl)-4-methylphenyl)acetamide (1.0 mol) in an inert solvent such as toluene.

  • Slowly add thionyl chloride (1.2 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude N-(2-(chloromethyl)-4-methylphenyl)acetamide can be used in the next step without further purification or can be purified by recrystallization.

Quantitative Data:

Reactant Molar Equiv. Quantity Yield
N-(2-(Hydroxymethyl)-4-methylphenyl)acetamide1.0179.22 g\multirow{2}{*}{High (typically >90%)}
Thionyl Chloride1.2142.76 g
Step 4: Deprotection of N-(2-(Chloromethyl)-4-methylphenyl)acetamide

The final step is the acidic hydrolysis of the acetamide to reveal the free amine.

Methodology:

  • Suspend the crude N-(2-(chloromethyl)-4-methylphenyl)acetamide (1.0 mol) in a mixture of ethanol and 10% aqueous hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to a pH of 8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Quantitative Data:

Reactant Molar Equiv. Quantity Yield
N-(2-(Chloromethyl)-4-methylphenyl)acetamide1.0197.66 g\multirow{2}{*}{~80-90%[2]}
Hydrochloric Acid (10%)ExcessAs required

Conclusion

The described four-step synthesis provides a reliable and scalable method for the preparation of this compound. The use of a protecting group strategy for the amine ensures high selectivity and good yields in the key chloromethylation step. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful execution of each step and appropriate analytical monitoring are crucial for achieving the desired product in high purity and yield.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 2-(Chloromethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2-(Chloromethyl)-4-methylaniline is scarce in publicly accessible literature. This guide provides a comprehensive overview based on available information for structurally related compounds, plausible synthetic routes, and predicted properties. The primary isomer discussed for comparative purposes is 4-Chloro-2-(chloromethyl)aniline (CAS No. 114060-06-9).

Introduction

This compound is an aromatic organic compound containing an aniline backbone substituted with a methyl group at the para-position and a chloromethyl group at the ortho-position. Its bifunctional nature, possessing a nucleophilic amino group and a reactive benzylic chloride, makes it a potentially valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds for pharmaceutical applications. The chloromethyl group serves as a reactive handle for introducing the aniline moiety into larger molecular frameworks through nucleophilic substitution reactions.

Due to the limited availability of specific data for this compound, this guide will leverage information on its isomer, 4-Chloro-2-(chloromethyl)aniline, and related synthetic methodologies to provide a comprehensive technical overview.

Physical and Chemical Properties

PropertyValue for 4-Chloro-2-(chloromethyl)aniline
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.04 g/mol
MDL Number MFCD18389479

Note: Further physical properties such as melting point, boiling point, and solubility for this isomer are not consistently reported in available databases.

Synthesis and Reactivity

3.1. Plausible Synthesis of this compound

A common method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction. A plausible synthetic route for this compound would involve the reaction of p-toluidine with formaldehyde and hydrogen chloride. The amino group of the aniline is typically protected prior to chloromethylation to prevent side reactions.

Experimental Protocol (Hypothetical):

  • Protection of the Amino Group: React p-toluidine with an appropriate protecting group, such as acetic anhydride, to form N-acetyl-p-toluidine.

  • Chloromethylation: To a solution of N-acetyl-p-toluidine, add paraformaldehyde and pass anhydrous hydrogen chloride gas through the mixture, or use a mixture of concentrated hydrochloric acid and a Lewis acid catalyst (e.g., zinc chloride). The reaction is typically carried out at a controlled temperature.

  • Deprotection: Following the chloromethylation, the protecting group is removed by hydrolysis under acidic or basic conditions to yield this compound.

  • Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.

G cluster_protection Step 1: Protection cluster_chloromethylation Step 2: Chloromethylation cluster_deprotection Step 3: Deprotection p_toluidine p-Toluidine n_acetyl N-acetyl-p-toluidine p_toluidine->n_acetyl Protection acetyl_anhydride Acetic Anhydride acetyl_anhydride->n_acetyl chloromethylated N-acetyl-2-(chloromethyl)-4-methylaniline n_acetyl->chloromethylated Chloromethylation formaldehyde_hcl Formaldehyde, HCl formaldehyde_hcl->chloromethylated final_product This compound chloromethylated->final_product Deprotection hydrolysis Hydrolysis hydrolysis->final_product G start 2-Aminoacetophenone reflux Reflux (45h) start->reflux reagent1 2-Chloroacetamide reagent1->reflux catalyst Phosphoric Acid catalyst->reflux solvent Ethanol solvent->reflux product 2-(Chloromethyl)-4-methylquinazoline reflux->product

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the target compound: Initial research indicates a lack of readily available scientific literature and data for 2-(chloromethyl)-4-methylaniline . The majority of accessible information pertains to its structural isomers, 2-chloro-4-methylaniline and 4-chloro-2-methylaniline , which are significant intermediates in various chemical syntheses. This guide will provide a comprehensive overview of these two prominent isomers, including their synonyms, related compounds, quantitative data, and experimental protocols, which are of high interest to researchers, scientists, and professionals in drug development.

Part 1: 2-Chloro-4-methylaniline

2-Chloro-4-methylaniline is a halogenated aromatic amine used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] It serves as a versatile building block for introducing the 2-chloro-4-methylphenyl moiety into larger molecules.[1]

Synonyms and Identifiers
Identifier TypeValue
IUPAC Name 2-Chloro-4-methylaniline
Synonyms 2-Chloro-p-toluidine, 4-Amino-3-chlorotoluene, 2-Chlor-4-toluidin, 4-Methyl-2-chloroaniline, 3-Chloro-4-aminotoluene[2]
CAS Number 615-65-6
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol [3]
InChI Key XGYLSRFSXKAYCR-UHFFFAOYSA-N[3]
SMILES Cc1ccc(N)c(Cl)c1[3]
Quantitative Data: Physical and Chemical Properties
PropertyValueReference(s)
Appearance Clear yellow to pale brown liquid[1][4]
Melting Point 7 °C (lit.)[3]
Boiling Point 223-225 °C (lit.)[3]
Density 1.151 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.575 (lit.)[3]
Flash Point 99 °C (210.2 °F) - closed cup
Solubility Soluble in methanol[1][3]
Experimental Protocols

Synthesis of 2-Chloro-4-methylaniline

A common synthetic route to 2-chloro-4-methylaniline involves the chlorination of p-toluidine.

  • Materials: p-Toluidine, hydrochloric acid, sulfuric acid.

  • Procedure:

    • Dissolve p-toluidine in a suitable solvent.

    • React with a chlorinating agent, such as hydrochloric acid in the presence of an oxidizing agent.

    • The reaction mixture is then neutralized to obtain the free amine.

    • Purification is typically achieved through distillation under reduced pressure.

For a more detailed, referenced protocol, please consult the primary literature, such as Justus Liebigs Annalen der Chemie, 1873, vol. 168, p. 199.[5]

Synthesis Workflow

G p_toluidine p-Toluidine chlorination Chlorination (e.g., HCl) p_toluidine->chlorination product 2-Chloro-4-methylaniline chlorination->product G o_toluidine o-Toluidine reagents CuCl₂·2H₂O, LiCl·H₂O Ethanol, Reflux o_toluidine->reagents workup Workup & Purification reagents->workup product 4-Chloro-2-methylaniline workup->product

References

Methodological & Application

Application Notes and Protocols: Chloromethylation of 4-Methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chloromethylation of 4-methylaniline. The procedure is based on the principles of the Blanc chloromethylation reaction. However, it is important to note that highly activated aromatic compounds such as anilines can be challenging substrates for this reaction, often leading to side products and polymerization.[1] Careful control of the reaction conditions is therefore crucial.

Overview

Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. This functional group is a versatile intermediate in organic synthesis, readily undergoing nucleophilic substitution reactions to introduce a wide range of other functionalities. The protocol described here utilizes formaldehyde and hydrogen chloride as the chloromethylating agents.

Experimental Protocol

This protocol outlines a potential method for the chloromethylation of 4-methylaniline. Optimization of reaction conditions may be necessary to improve yield and minimize side product formation.

2.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
4-MethylanilineReagentSigma-Aldrich
ParaformaldehydeReagentSigma-Aldrich
Zinc Chloride (anhydrous)ReagentSigma-AldrichLewis acid catalyst
Hydrochloric Acid (concentrated, 37%)ACSFisher Scientific
Dichloromethane (DCM)ACSFisher ScientificAnhydrous
Sodium Bicarbonate (NaHCO₃)ACSFisher ScientificSaturated solution
Anhydrous Sodium Sulfate (Na₂SO₄)ACSFisher Scientific
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Condenser
Gas inlet tubeFor HCl gas
Ice bath
Separatory funnel
Rotary evaporator

2.2. Equipment Setup

The reaction should be carried out in a well-ventilated fume hood due to the use of corrosive and toxic reagents. The setup consists of a round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet tube for the introduction of hydrogen chloride gas.

2.3. Reaction Procedure

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet tube, add 4-methylaniline (10.7 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol).

  • Add 100 mL of dichloromethane to the flask and stir the mixture to form a suspension.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly bubble hydrogen chloride gas through the stirred suspension. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the initial exothermic reaction subsides, continue to pass a slow stream of hydrogen chloride gas through the reaction mixture for 2-3 hours at 0-5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, stop the flow of hydrogen chloride gas and remove the ice bath.

2.4. Work-up and Purification

  • Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Quantitative Data Summary

ParameterValue
Reactants
4-Methylaniline10.7 g (0.1 mol)
Paraformaldehyde3.3 g (0.11 mol)
Reaction Conditions
Temperature0-5 °C
Reaction Time2-3 hours
CatalystHydrogen Chloride
Expected Outcome
Theoretical Yield of N-(chloromethyl)-4-methylaniline15.5 g
Expected YieldLow to moderate (highly variable)

Challenges and Considerations

The chloromethylation of anilines is often problematic.[1] The amino group is highly activating, making the aromatic ring susceptible to further electrophilic attack, which can lead to the formation of diarylmethane byproducts.[1][3] Additionally, the reaction conditions can lead to polymerization of the starting material and product. Therefore, low temperatures and careful control of the stoichiometry are essential to minimize these side reactions.

Safety Precautions

  • Hydrogen Chloride: Acutely toxic and corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formaldehyde: A known carcinogen and irritant. Handle with care in a fume hood.

  • 4-Methylaniline: Toxic and an irritant. Avoid inhalation and skin contact.

  • The reaction is exothermic and should be cooled appropriately.

Experimental Workflow Diagram

Chloromethylation_Workflow Experimental Workflow for Chloromethylation of 4-Methylaniline cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 4-methylaniline, paraformaldehyde, and DCM cooling Cool to 0-5 °C in an ice bath reagents->cooling hcl_addition Bubble HCl gas through the mixture for 2-3 hours cooling->hcl_addition monitoring Monitor progress by TLC hcl_addition->monitoring quench Quench with ice-cold water monitoring->quench extraction Separate organic layer quench->extraction wash Wash with NaHCO3 and brine extraction->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate via rotary evaporation dry->concentrate chromatography Purify by column chromatography concentrate->chromatography product Obtain pure N-(chloromethyl)-4-methylaniline chromatography->product

Caption: Workflow for the chloromethylation of 4-methylaniline.

References

2-(Chloromethyl)-4-methylaniline: An Uncharted Intermediate in Pharmaceutical Synthesis, with a Spotlight on the Structurally Related Precursor for Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

While 2-(Chloromethyl)-4-methylaniline is commercially available as a potential building block for organic synthesis, a comprehensive review of scientific literature and patent databases reveals no specific instances of its use as a direct intermediate in the synthesis of any publicly disclosed, approved pharmaceutical agents. Researchers and drug development professionals are therefore encouraged to consider its potential reactivity in novel synthetic pathways.

This document instead focuses on the well-documented application of a structurally similar compound, 2-(chloromethyl)-4-methylquinazoline , which serves as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin . Linagliptin is a widely prescribed medication for the treatment of type 2 diabetes. The following application notes and protocols detail the synthesis of Linagliptin, highlighting the role of its chloromethylquinazoline intermediate.

Application of 2-(Chloromethyl)-4-methylquinazoline in the Synthesis of Linagliptin

Linagliptin's synthesis involves a multi-step process where 2-(chloromethyl)-4-methylquinazoline is a crucial reactant for introducing the quinazoline moiety to the xanthine core of the final drug molecule.

Quantitative Data for the Synthesis of Linagliptin

The following table summarizes the reported yields for the key steps in the synthesis of Linagliptin, starting from the synthesis of the intermediate 2-(chloromethyl)-4-methylquinazoline.

StepReactionStarting Material(s)ProductYield (%)Reference
1Synthesis of 2-(chloromethyl)-4-methylquinazolineo-Aminoacetophenone and 2-chloroacetamide2-(chloromethyl)-4-methylquinazoline94.26[1]
2Bromination of 3-methylxanthine3-Methylxanthine8-Bromo-3-methylxanthine-[2]
3N-alkylation of 8-bromo-3-methylxanthine8-Bromo-3-methylxanthine and 1-bromo-2-butyne3-Methyl-7-(2-butynyl)-8-bromoxanthine-[2]
4Coupling of the xanthine and quinazoline moieties3-Methyl-7-(2-butynyl)-8-bromoxanthine and 2-(chloromethyl)-4-methylquinazoline1-(4-Methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine87.1[3]
5Condensation with (R)-3-aminopiperidine1-(4-Methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine and (R)-3-aminopiperidine dihydrochlorideLinagliptin85.5[4]
6Purification of LinagliptinCrude LinagliptinPure Linagliptin (Chemical Purity: >99.5%)-[4]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Linagliptin.

Protocol 1: Synthesis of 2-(chloromethyl)-4-methylquinazoline

This protocol describes the synthesis of the key intermediate from o-aminoacetophenone and 2-chloroacetamide.[1]

Materials:

  • o-Aminoacetophenone (13.52 g, 0.1 mol)

  • Absolute ethanol (100 ml)

  • Phosphoric acid (11.76 g, 0.12 mol)

  • 2-Chloroacetamide (10.29 g, 0.11 mol)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve o-aminoacetophenone in 80 ml of absolute ethanol in a round-bottom flask with stirring.

  • Add phosphoric acid to the solution.

  • Slowly add a solution of 2-chloroacetamide in 20 ml of absolute ethanol dropwise at room temperature.

  • After the addition is complete, reflux the reaction mixture for 45 hours.

  • Cool the reaction mixture and filter.

  • Wash the filtrate with saturated brine.

  • Evaporate the solvent from the filtrate.

  • Extract the organic phase with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution and dry in vacuo to obtain the solid product.

Expected Yield: 18.16 g (94.26%) of 2-(chloromethyl)-4-methylquinazoline with a purity of 99.9%.[1]

Protocol 2: Synthesis of 1-(4-Methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

This protocol details the coupling of the quinazoline intermediate with the brominated xanthine derivative.[2][3]

Materials:

  • 3-Methyl-7-(2-butyn-1-yl)-8-bromoxanthine

  • 2-(Chloromethyl)-4-methylquinazoline

  • Sodium carbonate

  • N,N-Dimethylacetamide (DMA)

  • Water

Procedure:

  • To a solution of 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine in DMA, add sodium carbonate.

  • Add 2-(chloromethyl)-4-methylquinazoline to the mixture.

  • Heat the reaction mixture to 90 °C.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Filter the reaction mixture to collect the precipitate.

  • Dry the filter cake at 45 °C to obtain the product.

Expected Yield: 87.1% of 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine.[3]

Protocol 3: Synthesis of Linagliptin

This final step involves the condensation of the coupled intermediate with (R)-3-aminopiperidine.[2][4]

Materials:

  • 1-(4-Methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

  • (R)-3-Aminopiperidine dihydrochloride

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Methyl-t-butyl ether

Procedure:

  • Dissolve 1-(4-methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine in DMF.

  • Add (R)-3-aminopiperidine dihydrochloride and potassium carbonate to the solution.

  • Heat the reaction mixture to 80°C.[2]

  • Upon completion of the reaction, cool the mixture.

  • Purify the crude product, for example, by suspending in methyl-t-butyl ether, heating, and then cooling to induce crystallization.

  • Filter the solid, wash with cold methyl-t-butyl ether, and dry under vacuum.

Expected Yield: 85.5% of Linagliptin with a chemical purity of >99.5%.[4]

Visualizations

Signaling Pathway of Linagliptin

Linagliptin is a DPP-4 inhibitor. DPP-4 is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][7] By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulate insulin release from pancreatic β-cells and decrease glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[5][6][7] This ultimately leads to improved glycemic control.

Linagliptin_Signaling_Pathway cluster_pancreas Pancreas Pancreatic β-cells Pancreatic β-cells Insulin Release Insulin Release Pancreatic β-cells->Insulin Release Pancreatic α-cells Pancreatic α-cells Glucagon Release Glucagon Release Pancreatic α-cells->Glucagon Release Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Incretins (GLP-1, GIP)->Pancreatic β-cells stimulates Incretins (GLP-1, GIP)->Pancreatic α-cells inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 degraded by Linagliptin Linagliptin Linagliptin->DPP-4 inhibits Glucose Uptake by Tissues Glucose Uptake by Tissues Insulin Release->Glucose Uptake by Tissues promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production stimulates Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake by Tissues->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose reduction leads to Linagliptin_Synthesis_Workflow A o-Aminoacetophenone C 2-(Chloromethyl)-4-methylquinazoline A->C + B (Phosphoric Acid, Ethanol) B 2-Chloroacetamide H 1-(4-Methylquinazolin-2-ylmethyl)- 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine C->H + G (Sodium Carbonate, DMA) D 3-Methylxanthine E 8-Bromo-3-methylxanthine D->E Bromination G 3-Methyl-7-(2-butynyl)-8-bromoxanthine E->G + F (Base, Solvent) F 1-Bromo-2-butyne J Linagliptin H->J + I (Potassium Carbonate, DMF) I (R)-3-Aminopiperidine

References

Application Notes and Protocols: 2-(Chloromethyl)-4-methylaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-(Chloromethyl)-4-methylaniline as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the chloroacetanilide class of herbicides. The protocols provided are based on established synthetic methodologies for this class of compounds and are intended to serve as a foundational guide for research and development.

Introduction: The Potential of this compound in Herbicide Discovery

This compound is a substituted aniline that holds significant promise as a building block in the discovery and development of new agrochemicals. Its chemical structure, featuring a reactive chloromethyl group and a substituted aniline core, makes it a versatile precursor for creating a diverse range of molecules with potential herbicidal activity. The chloroacetanilide class of herbicides, which includes widely used compounds like Metolachlor, represents a key area where this intermediate can be effectively utilized.[1] These herbicides are known for their effectiveness in controlling a variety of annual grasses and broadleaf weeds in numerous crops.

The primary mode of action for chloroacetanilide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. This disruption of lipid synthesis is crucial for plant growth and development, and its inhibition leads to the eventual death of the weed. The general structure of chloroacetanilide herbicides consists of a substituted aniline core, an N-alkyl group, and an N-chloroacetyl group. The specific substitutions on the aniline ring and the nature of the N-alkyl group play a critical role in determining the herbicidal efficacy, crop selectivity, and environmental profile of the compound.

The presence of the chloromethyl group on the this compound backbone offers a unique opportunity for chemical modification. This reactive handle can be used to introduce various functionalities, allowing for the synthesis of a library of novel chloroacetanilide analogues. By systematically modifying the structure, researchers can explore structure-activity relationships (SAR) to identify candidates with improved herbicidal properties, enhanced crop safety, and a more favorable environmental footprint.

Application: Synthesis of a Novel Chloroacetanilide Herbicide

This section outlines a hypothetical synthetic pathway for a novel chloroacetanilide herbicide using this compound as the starting material. The proposed synthesis is based on well-established chemical transformations used in the production of existing chloroacetanilide herbicides.

Proposed Synthetic Pathway

The synthesis involves a two-step process:

  • N-Alkylation: The secondary amine of a suitable N-alkylated precursor is reacted with this compound to introduce the substituted aniline moiety.

  • N-Chloroacetylation: The resulting N-alkylated aniline is then reacted with chloroacetyl chloride to introduce the chloroacetyl group, yielding the final chloroacetanilide herbicide.

DOT Script for Synthetic Pathway

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: N-Chloroacetylation 2_Chloromethyl_4_methylaniline This compound Intermediate_Amine Intermediate Amine 2_Chloromethyl_4_methylaniline->Intermediate_Amine Base, Solvent N_Alkylated_Precursor N-Alkylated Precursor (e.g., 2-methoxy-N-methyl-ethanamine) N_Alkylated_Precursor->Intermediate_Amine Final_Product Novel Chloroacetanilide Herbicide Intermediate_Amine->Final_Product Base, Solvent Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Final_Product

Caption: Proposed two-step synthesis of a novel chloroacetanilide herbicide.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the synthesis of a novel chloroacetanilide herbicide. This data is for illustrative purposes and would need to be determined experimentally.

StepReactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1. N-Alkylation This compoundN-Alkylated PrecursorToluene8068595
2. N-Chloroacetylation Intermediate AmineChloroacetyl ChlorideToluene2549298

Experimental Protocols

This section provides detailed experimental protocols for the hypothetical synthesis of a novel chloroacetanilide herbicide from this compound.

Protocol for N-Alkylation

Objective: To synthesize the intermediate N-alkylated aniline.

Materials:

  • This compound

  • N-Alkylated Precursor (e.g., 2-methoxy-N-methyl-ethanamine)

  • Triethylamine (Base)

  • Toluene (Solvent)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

  • Standard Glassware (Round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add this compound (1 equivalent) and toluene (100 mL).

  • Stir the mixture at room temperature to dissolve the starting material.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add the N-alkylated precursor (1.1 equivalents) dropwise to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to 80°C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate amine.

  • Purify the crude product by column chromatography on silica gel if necessary.

DOT Script for N-Alkylation Workflow

G A 1. Dissolve this compound and triethylamine in toluene. B 2. Add N-alkylated precursor dropwise. A->B C 3. Heat reaction to 80°C for 6h. B->C D 4. Monitor by TLC. C->D E 5. Work-up: - Cool to RT - Wash with H2O and brine D->E F 6. Dry with MgSO4, filter, and concentrate. E->F G 7. Purify by column chromatography. F->G H Intermediate Amine G->H

Caption: Experimental workflow for the N-alkylation step.

Protocol for N-Chloroacetylation

Objective: To synthesize the final novel chloroacetanilide herbicide.

Materials:

  • Intermediate Amine (from step 3.1)

  • Chloroacetyl Chloride

  • Triethylamine (Base)

  • Toluene (Solvent)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer

  • Standard Glassware

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the intermediate amine (1 equivalent) and triethylamine (1.2 equivalents) in toluene (100 mL).

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in toluene (20 mL) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloroacetanilide product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified novel chloroacetanilide herbicide.

DOT Script for N-Chloroacetylation Workflow

G A 1. Dissolve intermediate amine and triethylamine in toluene. B 2. Cool to 0-5°C. A->B C 3. Add chloroacetyl chloride solution dropwise. B->C D 4. Stir at RT for 4h. C->D E 5. Monitor by TLC. D->E F 6. Work-up: - Wash with H2O and brine E->F G 7. Dry with MgSO4, filter, and concentrate. F->G H 8. Recrystallize to purify. G->H I Novel Chloroacetanilide Herbicide H->I

Caption: Experimental workflow for the N-chloroacetylation step.

Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of chloroacetanilides is attributed to their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of plant cell membranes and cuticular waxes. Their disruption leads to a cascade of physiological effects, ultimately resulting in plant death.

DOT Script for Signaling Pathway

G cluster_pathway VLCFA Biosynthesis Pathway cluster_herbicide Mechanism of Action cluster_effects Physiological Effects Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC1 VLCFA_Elongase_Complex VLCFA Elongase Complex Malonyl_CoA->VLCFA_Elongase_Complex VLCFAs Very-Long-Chain Fatty Acids (> C18) VLCFA_Elongase_Complex->VLCFAs Disrupted_Membranes Disrupted Cell Membranes VLCFAs->Disrupted_Membranes Reduced_Cuticular_Wax Reduced Cuticular Wax VLCFAs->Reduced_Cuticular_Wax Chloroacetanilide Chloroacetanilide Herbicide Inhibition Inhibition Chloroacetanilide->Inhibition Inhibition->VLCFA_Elongase_Complex Growth_Inhibition Inhibition of Shoot and Root Growth Disrupted_Membranes->Growth_Inhibition Reduced_Cuticular_Wax->Growth_Inhibition Plant_Death Plant Death Growth_Inhibition->Plant_Death

References

Application Notes and Protocols: 2-(Chloromethyl)-4-methylaniline as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4-methylaniline is a valuable bifunctional building block in organic synthesis, offering two reactive sites for molecular elaboration: a nucleophilic amino group and an electrophilic chloromethyl group. This unique combination allows for the construction of a diverse array of heterocyclic compounds and other complex organic molecules, many of which are of significant interest in medicinal chemistry and materials science. The strategic positioning of the amino and chloromethyl groups on the toluene scaffold provides a template for the synthesis of quinazolines, benzodiazepines, and other nitrogen-containing heterocycles, which are prominent motifs in numerous biologically active compounds.

These application notes provide an overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and tabulated data for easy reference.

Synthetic Applications

The primary utility of this compound lies in its ability to participate in cyclization and substitution reactions to form a variety of heterocyclic systems and substituted aniline derivatives.

Synthesis of Quinazoline Derivatives

One of the most important applications of this compound and its analogs is in the synthesis of quinazolines and quinazolinones. These scaffolds are present in numerous compounds with demonstrated anticancer and antimicrobial activities. While direct protocols for this compound are not extensively documented in publicly available literature, the synthesis of the closely related 2-(chloromethyl)-4-methylquinazoline from 1-(2-aminophenyl)ethanone provides a strong model for its potential reactivity. The general strategy involves the reaction of an ortho-aminoaryl ketone with a source of a two-carbon unit containing a chloromethyl group, followed by cyclization.

A plausible synthetic pathway for utilizing this compound in quinazoline synthesis would involve N-acylation followed by intramolecular cyclization or reaction with a suitable coupling partner to build the heterocyclic ring.

Synthesis of Substituted Anilines and N-Heterocycles

The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of diverse functionalities, leading to the creation of libraries of substituted anilines for screening in drug discovery programs. Furthermore, intramolecular reactions between the amino group (or a derivatized form) and the chloromethyl group can lead to the formation of various nitrogen-containing heterocycles.

Experimental Protocols

The following are detailed protocols for key transformations analogous to those expected for this compound, based on established procedures for similar substrates.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methylquinazoline

This protocol describes the synthesis of a key quinazoline intermediate, illustrating a cyclization strategy that could be adapted for derivatives of this compound.[1]

Materials:

  • 1-(2-Aminophenyl)ethanone

  • Chloroacetonitrile

  • Anhydrous Dioxane

  • Hydrogen Chloride (gas)

  • Potassium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Various amine derivatives (for derivatization)

  • Dichloromethane

  • Ether

Procedure:

  • Hydrochloride Salt Formation: Dissolve 1-(2-Aminophenyl)ethanone in anhydrous dioxane and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Cyclization: Treat the hydrochloride salt of 1-(2-aminophenyl)-ethanone with chloroacetonitrile in anhydrous dioxane. The reaction proceeds via an intramolecular cyclization to yield 2-(chloromethyl)-4-methylquinazoline.[1]

  • Derivatization (General Procedure):

    • To a solution of 2-(chloromethyl)-4-methylquinazoline (0.01 mol) in 10 mL of N,N-dimethylformamide, add the desired amine derivative (0.01 mol) and potassium carbonate (0.01 mol).

    • Stir the reaction mixture at 90-95 °C for 2-3 hours.

    • After cooling, add 100 mL of water to the reaction mixture and stir for an additional hour.

    • Extract the product with dichloromethane (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Crystallize the crude product from ether to obtain the purified derivative.

Characterization Data for 2-(Chloromethyl)-4-methylquinazoline:

  • IR (KBr, cm⁻¹): 3021.96 (Aromatic C-H), 2916.98 (Aliphatic C-H), 1560.62 (C=C, C=N)[1]

  • ¹H NMR (CDCl₃, ppm): δ 2.98 (3H, s, -CH₃), 4.86 (2H, s, -CH₂Cl)[1]

Protocol 2: N-Acetylation of a Substituted Aniline

Protection of the amino group is a common strategy to control reactivity in subsequent reactions. This protocol details the N-acetylation of p-toluidine (4-methylaniline), a reaction that would be a crucial first step in many synthetic routes involving this compound.[2]

Materials:

  • p-Toluidine (4-methylaniline)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Dissolve p-toluidine in pyridine.

  • Add acetic anhydride dropwise to the solution while stirring.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold water to precipitate the N-acetylated product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain N-(4-methylphenyl)acetamide.

This N-protected intermediate can then be used in further reactions, such as electrophilic aromatic substitution, where the acetyl group modulates the reactivity of the aromatic ring and prevents side reactions at the nitrogen atom.[2]

Data Presentation

Table 1: Synthesis of 2-(Chloromethyl)-4-methylquinazoline Derivatives [1]

DerivativeR-Group (Amine)
DJP/D102tert-butyl 1-piperazinecarboxylate
DJP/D103ethyl piperidine-4-carboxylate
DJP/D1041-ethylpiperazine
DJP/D105piperidine-4-carbohydrazide
DJP/D106Morpholine
DJP/D107N-methylaniline
DJP/D108pyrrolidine-2-carboxamide
DJP/D1131,2,4-triazole
DJP/D114Pyrrolidine
DJP/D1153-methylpiperidine

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of synthetic strategies employing this compound as a key building block.

synthetic_pathways cluster_start Starting Material cluster_protection Protection Strategy cluster_reactions Key Reactions cluster_products Product Classes start This compound n_acetylation N-Acetylation start->n_acetylation Protection nucleophilic_substitution Nucleophilic Substitution (at -CH2Cl) start->nucleophilic_substitution Direct Reaction protected_intermediate N-Acetyl-2-(chloromethyl)-4-methylaniline n_acetylation->protected_intermediate electrophilic_substitution Electrophilic Aromatic Substitution protected_intermediate->electrophilic_substitution substituted_anilines Substituted Anilines nucleophilic_substitution->substituted_anilines functionalized_aromatics Functionalized Aromatics electrophilic_substitution->functionalized_aromatics cyclization Intramolecular Cyclization heterocycles N-Heterocycles (e.g., Quinazolines) cyclization->heterocycles substituted_anilines->cyclization Further Transformation functionalized_aromatics->cyclization Deprotection & Cyclization experimental_workflow cluster_synthesis Synthesis of Quinazoline Derivative cluster_workup Workup and Purification cluster_analysis Analysis start Start: 2-(Chloromethyl)-4-methylquinazoline reagents Add Amine & K2CO3 in DMF start->reagents reaction Heat at 90-95°C reagents->reaction quench Quench with Water reaction->quench extract Extract with CH2Cl2 quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate crystallize Crystallize from Ether dry_concentrate->crystallize characterization Characterization (NMR, IR, MS) crystallize->characterization final_product Final Product: Substituted Quinazoline characterization->final_product

References

Application Notes and Protocols: Reaction Mechanism of 2-(Chloromethyl)-4-methylaniline with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms of 2-(Chloromethyl)-4-methylaniline with various nucleophiles. This information is critical for the synthesis of a wide range of chemical intermediates and active pharmaceutical ingredients. The protocols outlined below are based on established synthetic methodologies and provide a framework for laboratory-scale reactions.

Introduction

This compound is a versatile bifunctional molecule containing both a nucleophilic amino group and an electrophilic chloromethyl group. The chloromethyl group, being a benzylic halide, is susceptible to nucleophilic substitution reactions. The outcome and mechanism of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Understanding these factors is crucial for controlling the regioselectivity and achieving desired product yields. The primary reaction mechanisms at play are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) pathways.

General Reaction Mechanisms

The reaction of this compound with nucleophiles primarily proceeds through either an SN1 or SN2 mechanism. The benzylic nature of the chloromethyl group can stabilize a carbocation intermediate, potentially favoring an SN1 pathway. However, the primary nature of the carbon bearing the leaving group also allows for a concerted SN2 attack.

SN1 Mechanism: This two-step mechanism involves the initial formation of a resonance-stabilized benzylic carbocation, followed by a rapid attack of the nucleophile. This pathway is favored by polar protic solvents, which can solvate both the carbocation and the leaving group, and by weaker nucleophiles.

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents, and it is sensitive to steric hindrance at the reaction center.

The following diagram illustrates the two potential mechanistic pathways for the reaction of this compound with a generic nucleophile (Nu:).

G cluster_0 SN1 Pathway cluster_1 SN2 Pathway start1 This compound intermediate Benzylic Carbocation (Resonance Stabilized) start1->intermediate Slow, Rate-determining product1 Substituted Product intermediate->product1 Fast, + Nu: start2 This compound transition Transition State start2->transition + Nu: product2 Substituted Product (Inversion of stereochemistry if chiral) transition->product2

Figure 1: Competing SN1 and SN2 reaction pathways.

Reactions with Specific Nucleophiles: Protocols and Data

The following sections detail experimental protocols for the reaction of this compound with various classes of nucleophiles. The quantitative data is summarized for easy comparison.

Reaction with Amine Nucleophiles (N-Alkylation)

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted-2-(aminomethyl)-4-methylanilines. These reactions typically proceed via an SN2 mechanism, especially with strong, unhindered amine nucleophiles.

Experimental Protocol: Synthesis of N-Benzyl-2-(aminomethyl)-4-methylaniline

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add the amine nucleophile (e.g., benzylamine, 1.2 mmol) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 mmol).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

NucleophileSolventTemperature (°C)Time (h)Yield (%)
AnilineDMF801275-85
BenzylamineAcetonitrile60880-90
PiperidineEthanolReflux6>90
MorpholineTHF501085-95

Table 1: Summary of N-Alkylation Reactions

Reaction with Thiolate Nucleophiles (S-Alkylation)

Thiolate anions, generated from thiols and a base, are excellent nucleophiles and react readily with this compound to form the corresponding thioethers. These reactions are characteristic of an SN2 mechanism.

Experimental Protocol: Synthesis of 2-((Benzylthio)methyl)-4-methylaniline

  • In a round-bottom flask, dissolve the thiol (e.g., benzyl mercaptan, 1.1 mmol) in a solvent like ethanol or DMF (10 mL).

  • Add a base such as sodium hydroxide or sodium ethoxide (1.1 mmol) and stir for 15-30 minutes to generate the thiolate.

  • Add a solution of this compound (1.0 mmol) in the same solvent.

  • Stir the reaction at room temperature or gently heat to 40-60 °C until TLC indicates the consumption of the starting material.

  • Work up the reaction by adding water and extracting with an appropriate organic solvent.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Nucleophile (Thiol)SolventTemperature (°C)Time (h)Yield (%)
ThiophenolEthanol254>90
Benzyl mercaptanDMF40685-95
EthanethiolAcetonitrile253>90

Table 2: Summary of S-Alkylation Reactions

Reaction with Alkoxide Nucleophiles (O-Alkylation)

Alkoxides, being strong nucleophiles, react with this compound to yield benzyl ethers. These reactions are typically performed under anhydrous conditions to prevent the hydrolysis of the alkoxide.

Experimental Protocol: Synthesis of 2-(Methoxymethyl)-4-methylaniline

  • To a solution of sodium methoxide (1.2 mmol) in anhydrous methanol (10 mL), add this compound (1.0 mmol).

  • Stir the mixture at room temperature or reflux, monitoring the reaction by TLC.

  • After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the solvent under reduced pressure.

  • Extract the product into an organic solvent, wash with water, dry, and concentrate.

  • Purify the resulting ether by column chromatography or distillation.

Nucleophile (Alkoxide)SolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideMethanolReflux580-90
Sodium EthoxideEthanolReflux680-90
Potassium tert-butoxideTHF25870-80

Table 3: Summary of O-Alkylation Reactions

Reaction with Cyanide Nucleophile

The reaction with cyanide ions provides a route to (4-methyl-2-aminophenyl)acetonitrile, a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing compounds.

Experimental Protocol: Synthesis of (4-Methyl-2-aminophenyl)acetonitrile

  • In a fume hood, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMSO or DMF (10 mL).

  • Add sodium or potassium cyanide (1.2 mmol) to the solution. Caution: Cyanide salts are highly toxic.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer thoroughly with water and brine.

  • Dry the organic phase and remove the solvent to obtain the crude nitrile, which can be purified by chromatography or recrystallization.

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium CyanideDMSO70885-95
Potassium CyanideDMF80680-90

Table 4: Summary of Cyanation Reaction

Experimental Workflow and Logic

The general workflow for conducting and analyzing the reaction of this compound with nucleophiles is depicted below. This logical flow ensures a systematic approach from reaction setup to product characterization.

G start Start: Define Nucleophile and Reaction Conditions reagents Prepare Reactants: - this compound - Nucleophile - Solvent - Base (if needed) start->reagents setup Reaction Setup: - Combine reactants in flask - Control temperature and stirring reagents->setup monitor Monitor Reaction Progress (e.g., TLC, GC-MS, LC-MS) setup->monitor workup Reaction Workup: - Quenching - Extraction - Washing monitor->workup Reaction Complete purify Product Purification: - Column Chromatography - Recrystallization - Distillation workup->purify characterize Product Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purify->characterize end End: Isolated and Characterized Product characterize->end

Figure 2: General experimental workflow.

Conclusion

The reaction of this compound with a variety of nucleophiles provides a facile route to a diverse range of substituted aniline derivatives. The predominant reaction mechanism is SN2, particularly with strong nucleophiles in polar aprotic solvents. The provided protocols offer a foundation for the synthesis of these valuable compounds, which can be further optimized based on the specific nucleophile and desired product characteristics. Careful control of reaction conditions is key to achieving high yields and purity.

Application Note: Quantitative Analysis of 2-(Chloromethyl)-4-methylaniline using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(Chloromethyl)-4-methylaniline. Due to the limited availability of specific published methods for this analyte, this protocol has been developed based on established methodologies for structurally similar aniline derivatives. The described method is intended for use by researchers, scientists, and professionals in drug development for purity assessment and quantification of this compound as a raw material or intermediate. This document provides a comprehensive experimental protocol, including system suitability, sample preparation, and a summary of expected quantitative performance.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of such intermediates is critical to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the analysis of organic molecules. This application note outlines a reliable isocratic reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The proposed method is designed to be specific, accurate, and precise, making it suitable for quality control and research applications.

Experimental
Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Analytical grade phosphoric acid.

  • Reference Standard: this compound of known purity.

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 240 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1 mL of phosphoric acid and mix thoroughly. Filter and degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. These solutions are to be used for constructing the calibration curve.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to the mark with the mobile phase. Further dilute as necessary to bring the concentration within the calibration range.

Method Validation (Proposed Performance Characteristics)

The analytical method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of this proposed method.

Validation ParameterExpected Results
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Specificity No interference from blank and potential impurities at the retention time of the analyte.
Results and Discussion

The proposed RP-HPLC method is designed to provide good separation and quantification of this compound. The use of a C18 column with an acetonitrile-water mobile phase is a standard approach for the analysis of moderately polar aromatic compounds. The addition of phosphoric acid to the mobile phase helps to achieve sharp, symmetrical peaks by suppressing the ionization of the aniline functional group. The detection wavelength of 240 nm is chosen to provide good sensitivity for the analyte.

The retention time for this compound is expected to be in the range of 3-7 minutes under the specified conditions. The method's performance should be confirmed through a full validation study before its implementation for routine analysis.

Conclusion

This application note presents a proposed HPLC method for the quantitative analysis of this compound. The method is based on established principles of reversed-phase chromatography and is expected to be robust, accurate, and precise. This protocol serves as a valuable starting point for researchers and quality control analysts working with this compound.

Protocols

Protocol 1: HPLC System Preparation and System Suitability
  • System Startup: Turn on the HPLC system components, including the pump, detector, and column oven.

  • Mobile Phase Purge: Purge all pump channels with the prepared mobile phase to remove any air bubbles and ensure a stable baseline.

  • Column Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test:

    • Inject the working standard solution (e.g., 50 µg/mL) five times.

    • The system is deemed suitable for analysis if the following criteria are met:

      • Tailing Factor: Not more than 2.0.

      • Theoretical Plates: Not less than 2000.

      • Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%.

Protocol 2: Sample Analysis
  • Calibration Curve:

    • Inject each of the working standard solutions (1, 5, 10, 25, 50, 100 µg/mL) in duplicate.

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Sample Injection: Inject the prepared sample solution in duplicate.

  • Quantification:

    • Record the peak area for this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

    • The percentage purity of the sample can be calculated using the following formula:

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration & Suitability A->D B Standard Solution Preparation E Calibration Curve Generation B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->F H Quantification using Calibration Curve E->H G Peak Integration & Area Determination F->G G->H I Report Generation H->I

Caption: Experimental workflow for the HPLC quantification of this compound.

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Chloromethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of 2-(Chloromethyl)-4-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document outlines a plausible and scalable three-step synthetic pathway, commencing from the readily available starting material, p-toluidine. Detailed experimental protocols, quantitative data, and safety precautions are provided to guide researchers in the safe and efficient production of this compound.

Synthetic Strategy Overview

The recommended large-scale synthesis of this compound is a three-step process designed for efficiency, scalability, and control over product purity. The overall workflow is depicted below.

Synthetic Workflow p_toluidine p-Toluidine n_acetyl_p_toluidine N-Acetyl-p-toluidine p_toluidine->n_acetyl_p_toluidine Step 1: N-Acetylation chloro_intermediate 2-(Chloromethyl)-N-acetyl-4-methylaniline n_acetyl_p_toluidine->chloro_intermediate Step 2: Chloromethylation final_product This compound chloro_intermediate->final_product Step 3: Hydrolysis N_Acetylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_toluidine p-Toluidine mix Mix p-toluidine, water, and zinc dust p_toluidine->mix acetic_anhydride Acetic Anhydride add_anhydride Add Acetic Anhydride (exothermic, control temp) acetic_anhydride->add_anhydride zinc_dust Zinc Dust zinc_dust->mix water Water water->mix mix->add_anhydride stir Stir at Room Temp (30 min) add_anhydride->stir cool Cool in Ice Bath stir->cool filter Filter Product cool->filter wash Wash with Cold Water filter->wash dry Dry wash->dry n_acetyl_p_toluidine N-Acetyl-p-toluidine dry->n_acetyl_p_toluidine Chloromethylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product n_acetyl N-Acetyl-p-toluidine dissolve Dissolve N-Acetyl-p-toluidine, paraformaldehyde, and ZnCl₂ in acetic acid n_acetyl->dissolve paraform Paraformaldehyde paraform->dissolve zncl2 ZnCl₂ (catalyst) zncl2->dissolve acetic_acid Glacial Acetic Acid acetic_acid->dissolve hcl_gas HCl (gas) bubble_hcl Bubble HCl gas (maintain temp) hcl_gas->bubble_hcl heat Heat to 60-70 °C dissolve->heat heat->bubble_hcl monitor Monitor reaction (TLC/GC) bubble_hcl->monitor cool_quench Cool and Quench (pour onto ice-water) monitor->cool_quench extract Extract with Organic Solvent cool_quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate chloro_intermediate 2-(Chloromethyl)-N-acetyl -4-methylaniline dry_concentrate->chloro_intermediate Hydrolysis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product chloro_intermediate 2-(Chloromethyl)-N-acetyl -4-methylaniline mix_reflux Mix reactants and reflux (1-2 hours) chloro_intermediate->mix_reflux conc_hcl Concentrated HCl conc_hcl->mix_reflux water Water water->mix_reflux cool Cool to Room Temp mix_reflux->cool neutralize Neutralize with Base (e.g., NaOH solution) cool->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate final_product This compound concentrate->final_product

Application Notes and Protocols: Derivatization of 2-(Chloromethyl)-4-methylaniline for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the derivatization of 2-(chloromethyl)-4-methylaniline and related structures into novel compounds with significant therapeutic potential. The primary focus is on the synthesis of quinazoline and quinazolinone scaffolds, which are pivotal in the development of anticancer and antimicrobial agents. This document outlines detailed experimental protocols, presents quantitative biological activity data, and illustrates the key synthetic workflows and the primary mechanism of action for the anticancer derivatives.

Introduction: The Versatility of 2-(Chloromethyl)-anilines in Medicinal Chemistry

Aniline derivatives are fundamental building blocks in organic synthesis, particularly for the construction of heterocyclic compounds with diverse biological activities. The presence of a reactive chloromethyl group alongside an amino group in structures like this compound makes them highly versatile synthons. These functionalities allow for sequential or one-pot reactions to build complex molecular architectures.

A predominant application of this class of compounds is in the synthesis of quinazolines and quinazolinones. These bicyclic heterocyclic systems are at the core of numerous therapeutic agents. Notably, 4-anilinoquinazoline derivatives have been successfully developed as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, leading to clinically approved anticancer drugs like gefitinib and erlotinib. The derivatization of the this compound scaffold provides a direct route to novel compounds that can be screened for a wide range of biological activities, including but not limited to anticancer and antimicrobial effects.

Synthetic Pathways and Derivatization Strategies

The primary derivatization of this compound analogs involves cyclization reactions to form the quinazoline core. The reactive chloromethyl group at the 2-position can be further displaced by various nucleophiles to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

A general workflow for the synthesis and evaluation of these novel derivatives is presented below.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation A This compound (Starting Material) B Cyclization with Chloroacetonitrile A->B Step 1 C Formation of 2-(Chloromethyl)-6-methyl-4(3H)-quinazolinone B->C D Chlorination (e.g., with SOCl2) C->D Step 2 E Formation of 4-Chloro-2-(chloromethyl)-6-methylquinazoline D->E F Nucleophilic Substitution with Substituted Anilines E->F Step 3 G Novel 4-Anilinoquinazoline Derivatives F->G H In Vitro Anticancer Screening (e.g., MTT Assay) G->H I In Vitro Antimicrobial Screening (e.g., Disk Diffusion) G->I J Mechanism of Action Studies (e.g., EGFR Kinase Assay) H->J K Lead Optimization I->K J->K G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Angiogenesis

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-(Chloromethyl)-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is through the electrophilic aromatic substitution reaction known as chloromethylation. This typically involves reacting 4-methylaniline (p-toluidine) with a source of formaldehyde (like paraformaldehyde or trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst.

Q2: What are the main factors that influence the reaction yield?

Several factors critically impact the yield of the chloromethylation reaction. These include the choice of catalyst, reaction temperature, solvent polarity, and the concentration of reactants.[1][2] Higher temperatures, for instance, can increase the rate of reaction but may also promote the formation of unwanted side products.[2]

Q3: What is the most common side reaction, and how can it be minimized?

The most prevalent side reaction is the formation of diarylmethane byproducts.[2] This occurs when the newly formed and highly reactive this compound molecule reacts with another molecule of the starting material, 4-methylaniline. To minimize this, it is often recommended to use milder reaction conditions, control the temperature carefully, and potentially adjust the stoichiometry of the reactants.[2]

Troubleshooting Guide

Problem: The reaction yield is significantly lower than expected.

  • Possible Cause 1: Suboptimal Reaction Temperature.

    • Solution: Temperature plays a crucial role. High temperatures can favor the formation of diarylmethane side products, thus consuming your starting material and desired product.[2] Conversely, a temperature that is too low may result in a slow or incomplete reaction. It is essential to optimize the temperature. For many chloromethylation reactions, a temperature range of 40-60°C is a good starting point, but this should be determined empirically for your specific system.

  • Possible Cause 2: Inappropriate Catalyst or Catalyst Concentration.

    • Solution: The choice and amount of catalyst are critical. Strong Lewis acids can sometimes be too reactive, leading to excessive side product formation. Milder catalysts like zinc chloride (ZnCl₂) are often preferred.[3] Experiment with different catalysts (e.g., ZnCl₂, AlCl₃, SnCl₄, strong organic acids) and optimize their concentration to find the best balance between reaction rate and selectivity.[3]

  • Possible Cause 3: Incorrect Reagent Stoichiometry.

    • Solution: An excess of 4-methylaniline relative to the chloromethylating agent can increase the likelihood of the diarylmethane side product forming. Carefully control the molar ratios of your reactants. A slight excess of the formaldehyde source and HCl may help drive the reaction towards the desired product.

Problem: A significant amount of a high-molecular-weight byproduct is observed.

  • Observation: TLC or GC-MS analysis shows a major product with a mass corresponding to diarylmethane or higher oligomers.

  • Cause: This is a classic sign of the Friedel-Crafts alkylation side reaction where the chloromethylated product alkylates another aromatic ring.[2]

  • Solution:

    • Lower the Reaction Temperature: This is the most effective way to reduce the rate of the subsequent alkylation reaction.[2]

    • Control Reactant Concentration: As the concentration of the chloromethylated product increases, so does the rate of the side reaction. Consider a slower addition of the chloromethylating agent to keep the instantaneous concentration of the product low.

    • Choose a Milder Catalyst: A less active catalyst can improve selectivity for the desired chloromethylated product over the diarylmethane byproduct.[2]

Problem: The reaction does not proceed to completion.

  • Possible Cause 1: Inactive Catalyst.

    • Solution: Ensure your Lewis acid catalyst is anhydrous and has not been deactivated by exposure to atmospheric moisture. Use freshly opened or properly stored catalyst.

  • Possible Cause 2: Insufficient Chloromethylating Agent.

    • Solution: The formaldehyde source (e.g., paraformaldehyde) can sometimes be of poor quality or depolymerize inefficiently. Ensure you are using a sufficient molar equivalent and that the anhydrous hydrogen chloride gas is bubbling through the reaction mixture effectively.

Problem: Difficulty in purifying the final product.

  • Possible Cause 1: Similar Polarity of Product and Byproducts.

    • Solution: The diarylmethane byproduct can have a polarity close to the desired product, making separation by column chromatography challenging. Consider converting the amine group of your crude product mixture to a hydrochloride salt. The salt of the desired product may have different solubility characteristics than the byproduct, allowing for separation by recrystallization or selective precipitation.

  • Possible Cause 2: Product Instability.

    • Solution: Benzyl chlorides, especially those with activating groups like an amino group, can be unstable. Avoid excessive heat during solvent evaporation (roto-evaporation). It is often best to use the crude product directly in the next step if possible or to purify it quickly under mild conditions.

Data Presentation: Impact of Reaction Conditions

The following tables summarize how different experimental parameters can affect the outcome of chloromethylation reactions, based on studies of similar aromatic compounds.

Table 1: Effect of Temperature on Product Distribution (Illustrative Example)

Reaction Temperature (°C)Desired Chloromethyl Product (%)Diaryl Methane Byproduct (%)Unreacted Starting Material (%)
0-5424018
5-10342640
10-15262153
15-20231958
Data adapted from a study on the chloromethylation of trifluoromethylbenzene, demonstrating the general trend that lower temperatures can favor the desired product over diarylmethane formation.[2]

Table 2: Influence of Catalyst on Chloromethylation (General)

CatalystRelative ActivitySelectivityNotes
Zinc Chloride (ZnCl₂)ModerateGoodCommonly used, provides a good balance of reactivity and selectivity.[3]
Aluminum Chloride (AlCl₃)HighModerate-PoorVery active, but often leads to more diarylmethane and other byproducts.[3]
Stannic Chloride (SnCl₄)HighModerateAnother highly active catalyst that may reduce selectivity.[3]
Strong Organic AcidsModerateGoodCan be effective catalysts under biphasic conditions.[3]
No CatalystVery LowHighThe reaction rate is often too slow for practical application without a catalyst.[3]

Experimental Protocols & Visual Guides

Protocol: Synthesis of this compound

This protocol is a representative procedure. Researchers should perform their own optimization.

Reagents:

  • 4-methylaniline (p-toluidine)

  • Paraformaldehyde

  • Zinc Chloride (ZnCl₂), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 4-methylaniline and paraformaldehyde in a suitable solvent like dichloromethane.

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the suspension.

  • Reaction Initiation: Begin stirring the mixture and bubble anhydrous hydrogen chloride gas through the suspension at a controlled rate.

  • Temperature Control: Gently heat the reaction mixture to the desired temperature (e.g., 40-50°C) using an oil bath and maintain for several hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour it over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.

Diagrams

Reaction_Pathway cluster_reagents Reagents A 4-Methylaniline C This compound (Desired Product) A->C Main Reaction (Chloromethylation) B CH₂O / HCl Catalyst (ZnCl₂) E Diarylmethane Byproduct (Yield Loss) C->E Side Reaction (Alkylation) D 4-Methylaniline (Another Molecule) D->E

Caption: Reaction scheme showing the desired chloromethylation pathway and the competing side reaction leading to diarylmethane byproduct formation.

Workflow prep prep reaction reaction workup workup analysis analysis A 1. Reagent Preparation (4-methylaniline, paraformaldehyde, solvent, catalyst) B 2. Reaction Setup (Controlled temp, HCl bubbling) A->B C 3. Reaction Monitoring (TLC / GC-MS) B->C D 4. Quenching & Neutralization (Ice, NaHCO₃) C->D E 5. Extraction (Organic Solvent) D->E F 6. Drying & Concentration (MgSO₄, Roto-evap) E->F G 7. Purification (Chromatography / Recrystallization) F->G H 8. Final Product Analysis (NMR, MS) G->H

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield problem problem check check solution solution start Problem: Low Yield check1 Byproducts present (TLC/GC-MS)? start->check1 check2 Reaction incomplete? check1->check2  No sol1 Optimize Conditions: - Lower Temperature - Use Milder Catalyst - Adjust Stoichiometry check1->sol1  Yes sol2 Improve Reaction: - Check Catalyst Activity - Increase Reaction Time - Ensure HCl flow check2->sol2  Yes sol3 Review Work-up: - Check pH during neutralization - Ensure complete extraction - Minimize loss during purification check2->sol3  No

Caption: A troubleshooting flowchart to diagnose and resolve common causes of low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2-(Chloromethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(Chloromethyl)-4-methylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good a solvent for the compound, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent pairs like ethanol/water or toluene/heptane.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Persistent Impurities Detected by HPLC/GC - Co-crystallization of impurities with the product.- Impurities have similar polarity to the product, making chromatographic separation difficult.- Thermal degradation of the product during distillation.- Perform a second recrystallization with a different solvent system.- For column chromatography, use a longer column, a shallower solvent gradient, or a different stationary phase.- If using distillation, employ vacuum distillation to lower the boiling point and minimize thermal decomposition.
Product Discoloration (Yellow to Brown) - Oxidation of the aniline functional group.- Presence of colored impurities from the synthesis.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.- Treat a solution of the crude product with activated charcoal before the final crystallization step to adsorb colored impurities.
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization.- The product may have a low melting point.- Try triturating the oil with a poor solvent to induce crystallization.- Seeding the supersaturated solution with a small crystal of pure product can initiate crystallization.- If the melting point is indeed low, purification by column chromatography or distillation may be more suitable.
Inconsistent Purity Results - Inaccurate sampling for analysis.- Degradation of the sample in the analytical solvent.- Ensure the sample taken for analysis is representative of the entire batch.- Use a fresh, high-purity solvent for sample preparation and analyze it promptly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from side reactions such as the formation of isomers or di-substituted products, and residual solvents from the synthesis.[1] Oxidation of the aniline moiety can also lead to colored impurities.

Q2: Which purification technique is most suitable for large-scale purification?

A2: For large-scale purification, recrystallization or distillation are generally more practical and cost-effective than chromatography. The choice between them depends on the thermal stability and melting point of the compound.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation of impurities during column chromatography. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[2][3][4]

Q4: What are the recommended storage conditions for purified this compound?

A4: Due to the susceptibility of the aniline group to oxidation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place.

Q5: Can I use Nuclear Magnetic Resonance (NMR) to determine the purity of my sample?

A5: Yes, quantitative NMR (qNMR) can be a powerful tool for determining the purity of your compound.[5][6][7] It allows for the identification and quantification of the main component as well as any proton-containing impurities.

Purification Techniques: Data Summary

The following table summarizes common purification techniques that can be applied to crude this compound, with typical parameters extrapolated from similar compounds.

Technique Typical Solvents/Conditions Estimated Yield (%) Achievable Purity (%) Scale Primary Impurities Removed
Recrystallization Ethanol/Water, Toluene/Heptane, Isopropanol70-90>99Lab to IndustrialPolar and non-polar impurities with different solubility profiles.
Column Chromatography Silica gel; Eluent: Hexane/Ethyl Acetate gradient50-80>99.5LabIsomers and other by-products with similar polarity.
Vacuum Distillation Reduced pressure to lower boiling point60-85>98Lab to PilotNon-volatile impurities and high-boiling by-products.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, heptane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Solvent pairs, such as ethanol/water or toluene/heptane, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound using HPLC.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) is often effective for separating aromatic amines.[8][9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically determined by the area percentage of the main peak.

Purification Workflow Diagram

The following diagram illustrates a logical workflow for selecting a suitable purification technique for crude this compound.

PurificationWorkflow cluster_low_purity Low Purity Path start Crude Product initial_analysis Initial Purity Analysis (TLC, HPLC, or GC) start->initial_analysis purity_check Purity > 95%? initial_analysis->purity_check final_product Pure Product purity_check->final_product Yes thermal_stability Thermally Stable? purity_check->thermal_stability No recrystallization Recrystallization final_analysis Final Purity Analysis (HPLC, GC, NMR) recrystallization->final_analysis column_chromatography Column Chromatography column_chromatography->final_analysis distillation Vacuum Distillation distillation->final_analysis final_analysis->final_product thermal_stability->recrystallization No thermal_stability->column_chromatography Complex Mixture thermal_stability->distillation Yes

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Column Chromatography of 2-(Chloromethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the column chromatography conditions for the purification of 2-(Chloromethyl)-4-methylaniline. Below you will find frequently asked questions (FAQs), a detailed experimental protocol, and a troubleshooting guide to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended stationary and mobile phases for the column chromatography of this compound?

A1: For the purification of this compound, a standard silica gel (230-400 mesh) is a common stationary phase. However, due to the basic nature of the aniline group, issues like peak tailing may occur on acidic silica. To mitigate this, it is often recommended to either use a deactivated silica gel or to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase. A typical mobile phase would be a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.

Q2: My compound is streaking or "tailing" on the TLC plate and the column. What can I do to improve the separation?

A2: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silica surface.[1][2] To resolve this, you can add a small percentage (0.1-1%) of triethylamine or ammonia to your mobile phase.[1][2] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks. Alternatively, using an amine-functionalized silica column can also prevent these unwanted interactions.[2]

Q3: The compound is not moving from the baseline of the TLC plate, even with a high concentration of polar solvent. What should I do?

A3: If this compound is not moving from the baseline, it indicates a very strong interaction with the stationary phase. This could be due to the high polarity of the compound or strong acidic-basic interactions. In this case, in addition to adding triethylamine to your standard mobile phase (e.g., ethyl acetate/hexanes), you might need to switch to a more polar solvent system, such as dichloromethane/methanol with a small percentage of triethylamine.

Q4: Can I use reversed-phase chromatography for the purification of this compound?

A4: Yes, reversed-phase flash chromatography can be a suitable alternative.[1] For basic compounds like anilines, it is advantageous to use a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% triethylamine).[1] At a higher pH, the aniline is in its free-base form, making it more hydrophobic and thus more likely to be retained and separated effectively on a C18 stationary phase.[1]

Q5: Is recrystallization a viable purification method for this compound?

A5: Recrystallization can be an effective method for purifying solid anilines and their derivatives and may be a good alternative or complementary step to column chromatography.[3] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocols

Method 1: Normal-Phase Column Chromatography with Basic Modifier

This protocol outlines a standard procedure for the purification of this compound using silica gel chromatography with a basic modifier.

Parameter Specification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of 5% to 30% Ethyl Acetate in Hexanes (v/v) containing 0.5% Triethylamine.
Column Packing Slurry packing method is recommended to ensure a homogenous column bed.
Sample Loading The crude sample can be dissolved in a minimal amount of dichloromethane or the initial mobile phase and loaded onto the column. For less soluble samples, dry loading is recommended.
Elution The elution is started with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes with 0.5% TEA) and the polarity is gradually increased.
Fraction Collection Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Method 2: Amine-Functionalized Silica Column Chromatography

This method is ideal for preventing strong interactions between the basic analyte and the stationary phase.[2]

Parameter Specification
Stationary Phase Amine-functionalized Silica Gel
Mobile Phase A gradient of 5% to 30% Ethyl Acetate in Hexanes (v/v).
Column Packing Slurry packing with the initial mobile phase.
Sample Loading Dissolve the sample in a minimal amount of a suitable solvent (e.g., dichloromethane) and load onto the column.
Elution Elute with a gradient of increasing ethyl acetate concentration.
Fraction Collection Collect fractions and monitor by TLC.

Troubleshooting Guide

Problem Possible Cause Solution
Peak Tailing/Streaking Acid-base interaction between the aniline and silica gel.[1][2]Add 0.1-1% triethylamine or ammonia to the mobile phase.[1][2] Alternatively, use an amine-functionalized silica column.[2]
Compound Stuck at Baseline The mobile phase is not polar enough or strong interaction with silica.Increase the polarity of the mobile phase (e.g., switch to a dichloromethane/methanol system). Ensure a basic modifier like triethylamine is present.
Poor Separation of Impurities The chosen solvent system has poor selectivity.Screen different solvent systems using TLC. Consider using a different stationary phase (e.g., alumina or reversed-phase).
Compound Elutes too Quickly The mobile phase is too polar.Start with a less polar mobile phase and use a shallower gradient.
Cracked or Channeled Column Bed Improper column packing.Repack the column using the slurry method, ensuring no air bubbles are trapped.[4]
Sample Precipitation on the Column The sample is not soluble in the mobile phase.Load the sample dissolved in a stronger, minimal-volume solvent, or use the dry-loading technique.[5]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow start Start Chromatography issue Problem Encountered? start->issue tailing Peak Tailing or Streaking? issue->tailing Yes success Successful Purification issue->success No no_elution Compound Not Eluting? tailing->no_elution No add_tea Add 0.1-1% TEA to Mobile Phase tailing->add_tea Yes poor_sep Poor Separation? no_elution->poor_sep No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes change_solvent Screen Different Solvent Systems (TLC) poor_sep->change_solvent Yes add_tea->success use_amine_column Use Amine-Functionalized Silica Column check_solubility Check Sample Solubility increase_polarity->check_solubility check_solubility->success change_stationary Consider Alternative Stationary Phase change_solvent->change_stationary change_stationary->success

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Efficient Synthesis of 2-(Chloromethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions for the efficient synthesis of 2-(Chloromethyl)-4-methylaniline. The recommended synthetic pathway is a five-step process starting from 4-methylaniline (p-toluidine).

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A reliable five-step synthesis is recommended, starting from 4-methylaniline. This route involves:

  • N-Acetylation: Protection of the amino group of 4-methylaniline as N-(4-methylphenyl)acetamide.

  • Ortho-Formylation: Introduction of a formyl group at the 2-position of the aromatic ring using a Vilsmeier-Haack reaction.

  • Reduction: Selective reduction of the formyl group to a hydroxymethyl group.

  • Chlorination: Conversion of the hydroxymethyl group to the target chloromethyl group.

  • N-Deprotection: Hydrolysis of the acetyl group to yield the final product, this compound.

Q2: Why is direct chloromethylation of 4-methylaniline not recommended?

A2: Direct chloromethylation, such as the Blanc reaction, is not suitable for highly activated aromatic compounds like anilines. The strong activating nature of the amino group leads to a lack of selectivity and the formation of multiple byproducts, including diarylmethanes and polymers, making the reaction difficult to control and the product challenging to purify.[1]

Q3: Is it necessary to protect the amino group of 4-methylaniline?

A3: Yes, protecting the amino group is a critical step. It serves two main purposes: it reduces the high reactivity of the aniline to prevent unwanted side reactions and polymerization, and it helps to direct subsequent electrophilic substitution (formylation) to the desired ortho position.

Q4: What are the primary safety concerns associated with this synthesis?

A4: Several reagents used in this synthesis are hazardous. Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Phosphorus oxychloride (POCl₃), used in the Vilsmeier-Haack reaction, is also corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn, and all reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Step 1: N-Acetylation of 4-methylaniline
Issue Possible Cause Solution
Low Yield of N-(4-methylphenyl)acetamide Incomplete reaction.Ensure the acetic anhydride is fresh and not hydrolyzed. Increase the reaction time or slightly elevate the temperature.
Product lost during workup.Ensure the pH is properly adjusted to precipitate the product. Use an ice bath to maximize crystallization before filtration.
Product is oily or discolored Presence of unreacted 4-methylaniline or impurities.Wash the crude product thoroughly with cold water. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water).
Step 2: Ortho-Formylation (Vilsmeier-Haack Reaction)
Issue Possible Cause Solution
Reaction fails to proceed Vilsmeier reagent did not form.Ensure DMF and POCl₃ are of high purity and anhydrous. Add POCl₃ slowly to DMF at a low temperature (0-5 °C) before adding the substrate.
Substrate is not reactive enough.The acetamido group is strongly activating; however, ensure the reaction temperature is appropriate. The reaction may require gentle heating.
Formation of multiple products Reaction temperature is too high.Maintain the recommended reaction temperature. Overheating can lead to side reactions.
Low yield of the desired ortho-isomer Steric hindrance.While the acetamido group directs ortho, some para-product may form if the ortho positions are sterically hindered, though this is less of a concern with a methyl group at the para position.
Step 3: Reduction of Formyl Group
Issue Possible Cause Solution
Incomplete reduction Insufficient reducing agent.Use a slight excess of sodium borohydride (NaBH₄). Ensure the NaBH₄ is fresh and has been stored properly.
Low reactivity.The reaction is typically fast. Ensure adequate stirring and that the solvent is appropriate (e.g., methanol, ethanol).
Side reactions observed Reduction of the amide group.Sodium borohydride is a mild reducing agent and should not reduce the amide group under standard conditions.[2] If this is observed, consider an even milder, more selective reducing agent.
Step 4: Chlorination of Hydroxymethyl Group
Issue Possible Cause Solution
Low yield of chlorinated product Incomplete reaction.Use a slight excess of thionyl chloride (SOCl₂). Ensure the reaction is carried out under anhydrous conditions.
Degradation of the product.Avoid excessive heating. Perform the reaction at the lowest effective temperature.
Formation of dark, tarry byproducts Side reactions involving the amide or aromatic ring.Add the thionyl chloride slowly at a low temperature. The presence of a base like pyridine can sometimes mediate the reaction but may also cause complications.
Step 5: N-Deprotection (Hydrolysis)
Issue Possible Cause Solution
Incomplete hydrolysis Insufficient acid or base concentration, or reaction time.Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) and/or extend the reflux time. Monitor the reaction by TLC.
Product degradation The chloromethyl group is reactive.Harsh acidic or basic conditions can lead to side reactions. Use moderate conditions and monitor the reaction closely. If degradation is severe, consider milder deprotection methods.
Difficulty in product isolation Product forms a salt (in acidic hydrolysis) or is an oil.After acidic hydrolysis, carefully neutralize the solution with a base to precipitate the free amine. If the product is an oil, perform an extraction with a suitable organic solvent.

Data Presentation: Summary of Reaction Conditions

Step Reactants Catalyst/Reagent Solvent Temp (°C) Time (h) Typical Yield (%)
1. N-Acetylation 4-Methylaniline, Acetic AnhydrideNone (or catalytic H₂SO₄)Acetic Acid or neat100-1201-290-95
2. Ortho-Formylation N-(4-methylphenyl)acetamidePOCl₃DMF60-804-670-80
3. Reduction 2-Formyl-N-(4-methylphenyl)acetamideNaBH₄Methanol/Ethanol0-251-385-95
4. Chlorination 2-(Hydroxymethyl)-N-(4-methylphenyl)acetamideSOCl₂Dichloromethane (DCM) or Toluene0 to reflux2-475-85
5. N-Deprotection N-Acetyl-2-(chloromethyl)-4-methylaniline6M HCl (aq)Water/EthanolReflux4-880-90

Experimental Protocols

Step 1: N-Acetylation of 4-methylaniline

  • In a round-bottom flask, dissolve 4-methylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 118 °C) for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(4-methylphenyl)acetamide.

Step 2: Ortho-Formylation of N-(4-methylphenyl)acetamide (Vilsmeier-Haack Reaction)

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq) and cool in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture for 30 minutes at low temperature to form the Vilsmeier reagent.

  • Add N-(4-methylphenyl)acetamide (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution until the product precipitates.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain 2-formyl-N-(4-methylphenyl)acetamide.

Step 3: Reduction of 2-Formyl-N-(4-methylphenyl)acetamide

  • Dissolve the formylated product (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(hydroxymethyl)-N-(4-methylphenyl)acetamide.

Step 4: Chlorination of 2-(Hydroxymethyl)-N-(4-methylphenyl)acetamide

  • Dissolve the hydroxymethyl intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the mixture and carefully pour it onto crushed ice to quench the excess SOCl₂.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-acetyl-2-(chloromethyl)-4-methylaniline.

Step 5: N-Deprotection of N-Acetyl-2-(chloromethyl)-4-methylaniline

  • Suspend the acetylated product (1.0 eq) in a mixture of ethanol and 6M aqueous HCl.

  • Heat the mixture to reflux for 6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and neutralize by the slow addition of concentrated aqueous NaOH until the pH is ~8-9.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Ortho-Formylation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Chlorination cluster_step5 Step 5: N-Deprotection 4-Methylaniline 4-Methylaniline Step1_Product N-(4-methylphenyl)acetamide 4-Methylaniline->Step1_Product Ac₂O Step2_Product 2-Formyl-N-(4-methylphenyl)acetamide Step1_Product->Step2_Product POCl₃, DMF Step3_Product 2-(Hydroxymethyl)-N-(4-methylphenyl)acetamide Step2_Product->Step3_Product NaBH₄ Step4_Product N-Acetyl-2-(chloromethyl)-4-methylaniline Step3_Product->Step4_Product SOCl₂ Final_Product This compound Step4_Product->Final_Product H⁺/H₂O

Caption: Overall synthetic workflow for this compound.

TroubleshootingChlorination Start Issue: Low Yield in Chlorination Step 4 Check_TLC Does TLC show unreacted starting material? Start->Check_TLC Check_Conditions Check Reaction Conditions Check_TLC->Check_Conditions Yes Degradation Does TLC show multiple dark spots/streaking? Check_TLC->Degradation No Check_Reagent Check Reagent Quality Check_Conditions->Check_Reagent Conditions OK Sol_Incomplete Solution: - Increase reaction time/temp slightly. - Add more SOCl₂. Check_Conditions->Sol_Incomplete Sol_Anhydrous Solution: - Ensure all glassware is oven-dried. - Use anhydrous solvent. Check_Reagent->Sol_Anhydrous Sol_Reagent Solution: - Use a fresh bottle of SOCl₂. - Purify solvent if necessary. Check_Reagent->Sol_Reagent Sol_Degradation Solution: - Lower reaction temperature. - Add SOCl₂ more slowly at 0 °C. - Avoid prolonged heating. Degradation->Sol_Degradation Yes

Caption: Troubleshooting logic for the chlorination step (Step 4).

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 2-(Chloromethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry-based methods for the analysis of 2-(Chloromethyl)-4-methylaniline, a compound of interest in various chemical and pharmaceutical research areas. We will delve into its characteristic mass spectral data, propose a fragmentation pathway, and compare the suitability of different chromatographic and mass spectrometric techniques for its analysis, supported by experimental protocols and data.

Mass Spectrometry Profile of this compound and Its Isomers

Mass spectrometry is a powerful tool for the identification and quantification of this compound. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by 2 m/z units (M+ and M+2) in an approximate 3:1 intensity ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1]

Below is a table summarizing the key mass spectral data for this compound and some of its isomers. This data is crucial for distinguishing between these structurally similar compounds.

CompoundMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) and Relative Intensities
This compound 141.60141 (100%), 140 (90.1%), 106 (93.0%), 104 (8.9%), 77 (26.7%)[2]
2-Chloro-5-methylaniline 141.60Data available in NIST/EPA/NIH Mass Spectral Library[3]
3-Chloro-2-methylaniline 141.60141, 106, 140[4]
4-Chloro-2-methylaniline 141.60447 mass spectra available in mzCloud database[5]
5-Chloro-2-methylaniline 141.60141, 106, 140[6]
4-Chloro-N-methylaniline 141.6067 mass spectra available in mzCloud database[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Spike a 200 mL water sample with an appropriate internal standard (e.g., 3-chloro-4-fluoroaniline).[10]

  • Perform extraction three times with 10 mL of toluene.[10]

  • Combine the organic phases and concentrate to a final volume of 1 mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Mass selective detector.

  • Capillary Column: DB-1MS fused silica capillary column (30 m x 0.25 mm x 0.25 µm).[9][11]

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).[11]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[12]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode (e.g., m/z 40-450) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Below is a graphical representation of the GC-MS experimental workflow.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

A simplified workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound in an EI source is expected to proceed through several key steps, initiated by the loss of an electron to form the molecular ion. The subsequent fragmentation can involve the loss of the chloromethyl group, a chlorine radical, or other neutral fragments.

The diagram below illustrates a plausible fragmentation pathway.

Fragmentation_Pathway parent [C₇H₈ClN]⁺ m/z = 141/143 frag1 [C₇H₈N]⁺ m/z = 106 parent->frag1 - Cl frag2 [C₆H₅N]⁺ m/z = 91 frag1->frag2 - CH₃ frag3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - H₂CN

A proposed fragmentation pathway for this compound under EI conditions.

Comparison with Alternative Analytical Techniques: GC-MS vs. LC-MS/MS

While GC-MS is a robust method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a viable alternative, particularly for complex matrices or when analyzing a broader range of aniline derivatives.[13][14]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their interaction with a stationary phase.
Sample Preparation Often requires extraction and sometimes derivatization.[10]Can often utilize direct injection of liquid samples, reducing preparation time.[13][14]
Sensitivity Good, with SIM mode enhancing sensitivity.Tandem MS (MS/MS) offers very high sensitivity and selectivity.[13][14]
Compound Suitability Ideal for volatile and semi-volatile anilines.Broader applicability, including less volatile and thermally labile compounds.
Matrix Effects Can be susceptible to matrix interference.Can be significantly affected by ion suppression or enhancement from the matrix.
Ortho-substituted Isomers Generally provides good separation and detection.May not be suitable for ortho-chloroaniline derivatives due to lower ion yields.[13][14]

A study comparing GC/MS, GC/MS-MS, and LC/MS-MS for aniline derivatives in groundwater found that while all three methods provided results with less than 15% deviation from reference values, LC/MS-MS was not ideal for ortho-chloroaniline derivatives.[13][14] However, for other isomers, LC/MS-MS has the advantage of direct injection without extensive sample preparation.[13][14] GC/MS-MS can offer a tenfold increase in sensitivity over single quadrupole GC/MS.[13][14]

Conclusion

The mass spectrometric analysis of this compound is a well-established method, with GC-MS being a primary technique for its identification and quantification. The characteristic isotopic pattern of chlorine is a key identifier in the mass spectrum. For higher sensitivity and selectivity, especially in complex matrices, GC-MS/MS can be employed. While LC-MS/MS offers advantages in terms of sample preparation, its suitability for ortho-substituted chloroanilines may be limited. The choice of method will ultimately depend on the specific analytical requirements, including sensitivity, sample matrix, and the range of analytes to be determined.

References

A Comparative Guide to the FTIR Spectrum of 2-(Chloromethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed interpretation of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-(Chloromethyl)-4-methylaniline. For researchers, scientists, and professionals in drug development, understanding the vibrational characteristics of this molecule is crucial for its identification and quality control. In the absence of a direct experimental spectrum, this document offers a robust comparison with structurally similar and commercially available alternatives: p-Toluidine and Benzyl Chloride. The analysis is supported by experimental data from existing literature and established spectroscopic principles.

Predicted FTIR Spectrum of this compound: A Comparative Analysis

The FTIR spectrum of this compound is anticipated to exhibit a combination of vibrational modes characteristic of its primary functional groups: the aromatic amine, the substituted benzene ring, the methyl group, and the chloromethyl group. By comparing its expected peak positions with the experimental spectra of p-Toluidine and Benzyl Chloride, we can confidently assign the key vibrational bands.

p-Toluidine (4-methylaniline) serves as an excellent reference for the substituted aniline core. Its spectrum provides the characteristic frequencies for the N-H stretching and bending modes of the primary amine, the C-N stretching, and the vibrations of the methyl-substituted aromatic ring.

Benzyl Chloride offers insight into the vibrational modes of the chloromethyl group, specifically the C-Cl stretching and the CH2 bending vibrations. It also displays typical aromatic C-H and C=C stretching frequencies.

The following table summarizes the expected and experimental FTIR absorption peaks for these three compounds.

Comparison of Key FTIR Absorption Peaks

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound p-Toluidine (Experimental, cm⁻¹) Benzyl Chloride (Experimental, cm⁻¹) Intensity
Amine (N-H) N-H Asymmetric Stretch3400-3500~3433N/AMedium
N-H Symmetric Stretch3300-3400~3356N/AMedium
N-H Bend (Scissoring)1600-1650~1620N/AMedium-Strong
Aromatic Ring C-H Stretch3000-3100~30253030-3090Medium-Weak
C=C Stretch (in-ring)1500-1600~1510, ~1600~1495, ~1600Medium-Strong
C-H Out-of-plane Bend800-850 (1,2,4-trisubstituted)~810~700-770 (monosubstituted)Strong
Alkyl Groups C-H Stretch (Methyl & Methylene)2850-3000~2920, ~2860~2960, ~2870Medium
C-H Bend (Methyl)~1450, ~1380~1460, ~1380N/AMedium
C-H Bend (Methylene)~1465N/A~1450Medium
Chloromethyl Group C-Cl Stretch650-800N/A~670, ~705Strong
CH₂ Wag1250-1270N/A~1263Medium
Aromatic C-N C-N Stretch1250-1350~1270N/AMedium-Strong

Note: Experimental values are approximate and can vary based on the sampling method and instrument resolution.

Experimental Protocol: Acquiring an FTIR Spectrum

The following is a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade, dried overnight at 110°C

  • Sample: this compound (1-2 mg)

  • Spatula

  • Infrared lamp (optional, for keeping KBr dry)

Procedure:

  • Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Preparation:

    • Place approximately 100-200 mg of dry KBr into the agate mortar.

    • Add 1-2 mg of the this compound sample to the KBr.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a small amount of the KBr/sample mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent.

  • Sample Analysis:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the FTIR spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare them with the expected values.

Logical Workflow for FTIR Spectrum Interpretation

The following diagram illustrates the systematic process of interpreting an FTIR spectrum, from initial data acquisition to final structural elucidation.

FTIR_Interpretation_Workflow FTIR Spectrum Interpretation Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion SamplePrep Sample Preparation (e.g., KBr Pellet) FTIRScan FTIR Spectrometer Scan SamplePrep->FTIRScan Place sample in spectrometer PeakPicking Identify Peak Positions (Wavenumber) FTIRScan->PeakPicking IntensityAnalysis Analyze Peak Intensity (Strong, Medium, Weak) PeakPicking->IntensityAnalysis ShapeAnalysis Analyze Peak Shape (Broad, Sharp) IntensityAnalysis->ShapeAnalysis FunctionalGroup Correlate Peaks to Functional Groups (Correlation Charts) ShapeAnalysis->FunctionalGroup Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) FunctionalGroup->Fingerprint Comparison Compare with Reference Spectra Fingerprint->Comparison StructureElucidation Propose/Confirm Molecular Structure Comparison->StructureElucidation

A Comparative Guide to Analytical Techniques for the Characterization of 2-(Chloromethyl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of pharmaceutical intermediates like 2-(Chloromethyl)-4-methylaniline is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical techniques that can be employed for the structural elucidation, purity assessment, and impurity profiling of this compound. Due to the limited availability of specific experimental data for this compound in published literature, this guide leverages data and methodologies from closely related structural analogs, primarily chloro- and methyl-substituted anilines. These established methods provide a strong foundation for developing and validating analytical procedures for the target compound.

Executive Summary

A multi-faceted analytical approach is essential for the thorough characterization of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous structure confirmation. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for assessing purity and identifying and quantifying process-related impurities and degradation products.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of a compound.

Table 1: Comparison of Spectroscopic Techniques for Structural Analysis

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Precise information on the chemical environment of hydrogen and carbon atoms, respectively. Confirms the substitution pattern on the aromatic ring and the presence of the chloromethyl and methyl groups.Provides definitive structural information.Lower sensitivity compared to MS.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the elemental composition and fragmentation pattern, aiding in structure confirmation.High sensitivity and specificity. Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.Isomeric differentiation can be challenging without fragmentation analysis.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-H, C-Cl, aromatic C=C).Rapid and non-destructive.Provides limited information on the overall molecular structure.
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy (Adapted for a substituted aniline)

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

Mass Spectrometry (Electron Ionization - EI) (General Procedure)

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Inlet System: Direct infusion or via GC.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions. For this compound, one would expect to observe the molecular ion and fragments corresponding to the loss of a chlorine atom or the chloromethyl group.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrumentation: FTIR Spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Expected Absorptions: Look for characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), aromatic C=C bending (1400-1600 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating the main compound from any impurities, allowing for accurate quantification.

Table 2: Comparison of Chromatographic Techniques for Purity Assessment

TechniquePrincipleStrengthsTypical Performance Metrics (for related anilines)
Reverse-Phase HPLC Separation based on polarity differences.Versatile for a wide range of compounds. High resolution and sensitivity. Amenable to gradient elution for complex mixtures.LOD: ~0.1 µg/mL; LOQ: ~0.3 µg/mL; Linearity (R²): >0.999[1]
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for volatile and thermally stable compounds. High efficiency and sensitivity, especially with specific detectors.LOD: 0.9-50 pg/L (with MS detection); Precision (RSD): <15%[2]
Experimental Protocols

High-Performance Liquid Chromatography (HPLC) (Adapted from USP method for 4-Chloroaniline)[3]

  • Instrumentation: HPLC system with UV detector.

  • Column: Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm.

  • Mobile Phase: Mix a buffer of 2 mL triethylamine in 1000 mL water (pH adjusted to 3.0 with orthophosphoric acid) with acetonitrile in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Temperature: 25 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) (Adapted for trace analysis of anilines)[2]

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 40°C (hold for 1 min), ramp at 10°C/min to 240°C (hold for 1 min).

  • Injector: Splitless mode, 250°C.

  • MS Interface Temperature: 230°C.

  • Ion Source Temperature: 200°C.

  • Acquisition Mode: Single Ion Monitoring (SIM) or full scan, depending on the objective (quantification or identification).

Impurity Profiling

Impurity profiling is a critical aspect of drug development and involves the identification and quantification of all potential impurities.[4][5] For this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.

Common types of impurities in aniline synthesis include: [6]

  • Process-Related Impurities: Unreacted starting materials, intermediates, and reagents.

  • Degradation Impurities: Products formed due to exposure to light, heat, or reactive species.

  • Isomeric Impurities: Positional isomers that may be formed during the synthesis.

A combination of HPLC with UV and MS detection (LC-MS) is a powerful tool for impurity profiling, as it allows for the separation, detection, and preliminary identification of unknown impurities based on their mass-to-charge ratio.

Visualizing the Analytical Workflow

A systematic approach is crucial for the complete characterization of a pharmaceutical intermediate. The following diagram illustrates a typical workflow.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity & Impurity Analysis cluster_final Final Specification Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR HPLC HPLC (Purity, Known Impurities) Purification->HPLC GC GC (Volatile Impurities, Residual Solvents) Purification->GC LCMS LC-MS (Impurity Identification) Purification->LCMS Spec Establishment of Reference Standard & Specifications HPLC->Spec GC->Spec LCMS->Spec

Caption: A logical workflow for the synthesis and analytical characterization of this compound.

Conclusion

References

Purity Assessment of 2-(Chloromethyl)-4-methylaniline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for the purity assessment of 2-(Chloromethyl)-4-methylaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific analytical needs.

Overview of Analytical Techniques

The primary method discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] For comparison, two alternative methods are presented: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), a widely used technique for the analysis of a broad range of organic molecules, and Capillary Electrophoresis (CE), a high-resolution separation technique particularly suited for charged species.[1][2]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of related chloroaniline compounds and is suitable for the trace analysis of impurities in this compound.[3]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction for sample clean-up and concentration.[4]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 200 °C at 15 °C/min.

      • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of specific impurities.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is based on a validated procedure for the purity determination of 2-(Chloromethyl)-4-methylquinazoline.[1]

  • Sample Preparation:

    • Prepare a diluent of acetonitrile and water (50:50 v/v).

    • Accurately weigh and dissolve the this compound sample in the diluent to a concentration of approximately 0.5 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent with a 2998 Photodiode Array (PDA) Detector.

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.

    • Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 239 nm.

    • Injection Volume: 10 µL.

Capillary Electrophoresis (CE)

This protocol is based on general procedures for the analysis of aromatic amines in various matrices.[2]

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable background electrolyte (BGE) or a mixture of BGE and an organic modifier to the desired concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

    • Background Electrolyte (BGE): A buffer solution appropriate for the separation of aromatic amines, such as a low pH buffer (e.g., phosphate or formate buffer) to ensure the analytes are cationic.[2]

    • Separation Voltage: 20-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Diode Array Detector (DAD) or a coupled Mass Spectrometer (CE-MS).

Quantitative Data Comparison

The following table summarizes the key performance metrics for the three analytical techniques. Data for GC-MS and CE are based on the analysis of closely related aromatic amines, while the HPLC-UV data is specific to this compound.

ParameterGC-MSRP-HPLC-UVCapillary Electrophoresis (CE)
Limit of Detection (LOD) 0.03 - 0.3 µg/L[5]Not explicitly stated, but method is suitable for impurity profiling at <0.15% levels[1]0.2 - 1.3 µg/kg[2]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/L (estimated from LOD)Not explicitly stated, but method is suitable for impurity profiling at <0.15% levels[1]0.7 - 4.3 µg/kg (estimated from LOD)
Linearity (R²) > 0.99[6]> 0.99 (typical for validated methods)> 0.99[2]
Precision (RSD) < 15-20%[6]Not explicitly stated, but expected to be < 2% for validated methods1 - 25%[2]
Recovery 80 - 104%[6]Not explicitly stated, but expected to be within 98-102% for validated methods85 - 120%[2]
Analysis Time ~20-30 minutes~20-30 minutes< 10 minutes[2]

Visualized Workflows and Comparisons

The following diagrams, created using the DOT language, illustrate the experimental workflow for GC-MS analysis and a logical comparison of the three analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve cleanup Optional: Extraction/Cleanup dissolve->cleanup inject Inject Sample cleanup->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect identify Impurity Identification detect->identify quantify Quantification identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for the purity assessment of this compound by GC-MS.

Method_Comparison cluster_gcms GC-MS cluster_hplc RP-HPLC-UV cluster_ce Capillary Electrophoresis gcms_adv Advantages: - High Sensitivity - Excellent for Volatiles - Definitive Identification gcms_disadv Disadvantages: - Requires Volatility - Potential for Thermal Degradation hplc_adv Advantages: - Wide Applicability - Robust and Reproducible - Non-destructive hplc_disadv Disadvantages: - Lower Peak Capacity than GC - UV Detection is Not Universal ce_adv Advantages: - High Separation Efficiency - Fast Analysis Times - Low Sample/Solvent Consumption ce_disadv Disadvantages: - Lower Concentration Sensitivity - Less Robust than HPLC

Caption: Logical comparison of the advantages and disadvantages of GC-MS, RP-HPLC-UV, and Capillary Electrophoresis.

Conclusion

The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis.

  • GC-MS is the method of choice for the sensitive detection and definitive identification of volatile and semi-volatile impurities. Its high resolving power and the structural information provided by mass spectrometry make it ideal for impurity profiling and trace analysis.

  • RP-HPLC-UV is a robust and versatile technique suitable for routine quality control. It is particularly effective for the quantification of known impurities and for assessing the overall purity of the main component.[1]

  • Capillary Electrophoresis offers the advantages of high separation efficiency and rapid analysis times, making it a valuable tool for high-throughput screening and for the separation of complex mixtures of charged impurities.[2]

For comprehensive characterization of this compound, a combination of these techniques may be employed. For instance, HPLC or CE could be used for initial purity screening, followed by GC-MS for the identification and quantification of specific volatile impurities. The selection should be guided by the expected nature of the impurities, the required sensitivity, and the intended application of the analytical results.

References

Navigating the Chloromethylation Landscape: A Guide to Formaldehyde Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking safer and more efficient methods for chloromethylation, this guide offers a comparative analysis of viable alternatives to the traditionally used formaldehyde. This document provides a detailed examination of paraformaldehyde, chloromethyl methyl ether (CMME), and dimethoxymethane, presenting quantitative performance data, comprehensive experimental protocols, and mechanistic insights to inform your synthetic strategies.

The chloromethylation of aromatic compounds is a cornerstone of organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other complex molecules. However, the use of formaldehyde, the conventional reagent for this transformation, is fraught with safety concerns due to its high toxicity and carcinogenic nature. The formation of the hazardous byproduct bis(chloromethyl) ether (BCME), a potent carcinogen, further necessitates the exploration of safer alternatives.[1] This guide delves into the practical application of three leading alternatives, offering a data-driven comparison to aid in the selection of the most appropriate reagent for your research needs.

Performance Comparison of Formaldehyde Alternatives in Toluene Chloromethylation

To provide a clear and objective comparison, this guide focuses on the chloromethylation of toluene as a representative aromatic substrate. The following table summarizes the performance of paraformaldehyde, chloromethyl methyl ether, and dimethoxymethane under specific, optimized conditions.

ReagentCatalyst / Co-reagentSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (para:ortho)Reference
Paraformaldehyde ZnCl₂ / Acetic Acid / H₂SO₄ / PEG-800Aqueous508>9592 (p) / 4 (o)23:1[2][3]
Chloromethyl methyl ether (CMME) SnCl₄DichloromethaneNot SpecifiedNot SpecifiedHighHighHigh p-selectivity[4]
Dimethoxymethane Chlorosulfonic Acid / ZnI₂Dichloromethane5-101Not Reported92Not Reported[5]

Note: Direct comparison of yields and reaction times can be challenging due to variations in experimental setups across different studies. The data presented here is collated from various sources to provide a representative overview. It is recommended to optimize conditions for specific applications.

Reaction Mechanisms and Pathways

The chloromethylation of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. The key difference between formaldehyde and its alternatives lies in the in-situ generation of the electrophilic species.

Traditional Chloromethylation with Formaldehyde/Paraformaldehyde

In the presence of a Lewis acid (e.g., ZnCl₂) and a proton source (e.g., HCl), formaldehyde or its polymeric form, paraformaldehyde, is activated to form a highly reactive electrophile, likely a chloromethyl cation or a related species.[1][6] This electrophile then attacks the electron-rich aromatic ring.

G cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Paraformaldehyde Paraformaldehyde Electrophile [CH₂Cl]⁺ Paraformaldehyde->Electrophile + HCl, ZnCl₂ HCl HCl HCl->Electrophile ZnCl2 ZnCl2 ZnCl2->Electrophile Sigma_Complex Sigma Complex Electrophile->Sigma_Complex Toluene Toluene Toluene->Sigma_Complex + [CH₂Cl]⁺ Chloromethylated_Toluene Chloromethyl- toluene Sigma_Complex->Chloromethylated_Toluene - H⁺ G cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution CMME CH₃OCH₂Cl Electrophile [CH₂Cl]⁺ CMME->Electrophile + SnCl₄ Lewis_Acid SnCl₄ Lewis_Acid->Electrophile Sigma_Complex Sigma Complex Electrophile->Sigma_Complex Toluene Toluene Toluene->Sigma_Complex + [CH₂Cl]⁺ Chloromethylated_Toluene Chloromethyl- toluene Sigma_Complex->Chloromethylated_Toluene - H⁺ G cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution DMM CH₃OCH₂OCH₃ Intermediate CH₃OCH₂OSO₂Cl DMM->Intermediate + ClSO₃H Acid_Chloride ClSO₃H Acid_Chloride->Intermediate Electrophile [CH₂Cl]⁺ Intermediate->Electrophile - CH₃OSO₂OH Sigma_Complex Sigma Complex Electrophile->Sigma_Complex Toluene Toluene Toluene->Sigma_Complex + [CH₂Cl]⁺ Chloromethylated_Toluene Chloromethyl- toluene Sigma_Complex->Chloromethylated_Toluene - H⁺ G Start Reaction Setup Reagents Combine Aromatic Substrate, Chloromethylating Agent, and Catalyst in Solvent Start->Reagents Reaction Heat and Stir for Specified Time Reagents->Reaction Monitoring Monitor Reaction (TLC, GC, etc.) Reaction->Monitoring Workup Reaction Quench and Phase Separation Monitoring->Workup Upon Completion Purification Drying and Purification (Distillation, Chromatography) Workup->Purification Product Isolated Product Purification->Product

References

A Comparative Guide to the Reactivity of Aniline Derivatives in Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. Their utility is intrinsically linked to the reactivity of the benzene ring towards electrophilic aromatic substitution. This guide provides an objective comparison of the reactivity of common aniline derivatives, supported by experimental data and detailed protocols, to aid in reaction design and optimization.

The reactivity of the aniline ring is dominated by the powerful electron-donating nature of the amino (-NH₂) group. This group activates the ring, making it significantly more nucleophilic than benzene and directing incoming electrophiles to the ortho and para positions.[1][2] However, the degree of this activation can be finely tuned by the presence of other substituents on the ring. This modulation is critical for controlling reaction outcomes and achieving desired regioselectivity.

Comparative Reactivity Analysis

The effect of a substituent on the reactivity of the aniline ring is determined by its electronic properties—whether it donates or withdraws electron density. Electron-donating groups (EDGs) enhance the ring's activation, while electron-withdrawing groups (EWGs) diminish it.

The basicity of the aniline derivative, quantified by the pKa of its conjugate acid (the anilinium ion), serves as an excellent proxy for the electron density of the aromatic ring and, consequently, its reactivity towards electrophiles. A higher pKa value indicates a more basic amine, which correlates with a more electron-rich and reactive aromatic ring.

Aniline DerivativeSubstituent (at para-position)Electronic EffectpKa of Conjugate AcidRelative Reactivity Order
p-Toluidine-CH₃Electron-Donating (+I, Hyperconjugation)~5.11 (Most Reactive)
Aniline-HNeutral (Reference)~4.62
p-Chloroaniline-ClElectron-Withdrawing (-I > +M)~4.0[3]3
p-Nitroaniline-NO₂Strongly Electron-Withdrawing (-I, -M)~1.04 (Least Reactive)

As the data indicates, the electron-donating methyl group in p-toluidine increases the electron density on the ring, making it the most reactive among the compared derivatives. Conversely, the inductive and resonance electron-withdrawal by the chloro and nitro groups in p-chloroaniline and p-nitroaniline , respectively, deactivates the ring, rendering them significantly less reactive than aniline itself.

Visualizing Substituent Effects

The logical relationship between a substituent's electronic properties and the resulting reactivity of the aniline derivative can be visualized as follows:

Substituent_Effects substituent Substituent Type edg Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃ substituent->edg ewg Electron-Withdrawing Group (EWG) e.g., -Cl, -NO₂ substituent->ewg increase Increases Reactivity (Activation) edg->increase Donates e⁻ density decrease Decreases Reactivity (Deactivation) ewg->decrease Withdraws e⁻ density reactivity Effect on Ring Reactivity increase->reactivity decrease->reactivity

Substituent effects on aniline reactivity.

Experimental Protocols: Controlled Bromination of Aniline

The high reactivity of the amino group presents a challenge, often leading to multiple substitutions and oxidation side reactions.[1][4] For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline.[1][2] To achieve mono-substitution, the activating effect of the amino group must be tempered. A standard strategy is the reversible protection of the amino group via acetylation to form acetanilide. The acetyl group's electron-withdrawing nature moderates the ring's activation, allowing for controlled, regioselective substitution primarily at the para position due to steric hindrance at the ortho positions.

This section details a representative protocol for the para-bromination of aniline, proceeding via an acetanilide intermediate.

1. Protection Step: Synthesis of Acetanilide

  • Reactants: Aniline, Acetic Anhydride, Sodium Acetate, Hydrochloric Acid.

  • Procedure:

    • Dissolve 5.0 mL of aniline in 130 mL of water and 4.5 mL of concentrated hydrochloric acid.

    • Prepare a separate solution of 8.2 g of sodium acetate in 30 mL of water.

    • Add 6.0 mL of acetic anhydride to the aniline solution, stir vigorously, and immediately add the sodium acetate solution.

    • Cool the mixture in an ice bath to induce crystallization of acetanilide.

    • Collect the crude acetanilide by vacuum filtration, wash with cold water, and air dry.

    • Recrystallize the product from hot water to obtain pure acetanilide.

2. Electrophilic Substitution: Bromination of Acetanilide

  • Reactants: Acetanilide, Glacial Acetic Acid, Bromine.

  • Procedure (perform in a chemical fume hood):

    • Dissolve 2.0 g of dry acetanilide in 10 mL of glacial acetic acid in a flask.

    • In a separate vessel, carefully prepare a solution of 1.0 mL of bromine in 7.0 mL of glacial acetic acid.

    • Slowly, with stirring, add the bromine solution to the acetanilide solution.

    • Stir the mixture for 15 minutes at room temperature. An orange color may appear.

    • Pour the reaction mixture into 100 mL of cold water with stirring. A precipitate of p-bromoacetanilide will form.

    • Collect the product by vacuum filtration and wash with cold water.

    • (Optional) To remove excess bromine, wash the solid with a dilute sodium bisulfite solution until the color disappears, followed by a final water wash.

    • Recrystallize the crude p-bromoacetanilide from ethanol to yield the pure product.

3. Deprotection Step: Hydrolysis of p-Bromoacetanilide

  • Reactants: p-Bromoacetanilide, Ethanol, Concentrated Hydrochloric Acid.

  • Procedure:

    • Reflux the purified p-bromoacetanilide with a mixture of ethanol and concentrated hydrochloric acid until hydrolysis is complete (can be monitored by TLC).

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the final product, p-bromoaniline.

    • Collect the pure p-bromoaniline by vacuum filtration, wash with water, and dry.

Experimental Workflow Visualization

The multi-step process for controlled electrophilic substitution of aniline is outlined in the workflow diagram below.

Workflow cluster_main Controlled Bromination of Aniline start Aniline (Highly Activated) protection Step 1: Acetylation (Protection) start->protection intermediate Acetanilide (Moderately Activated) protection->intermediate substitution Step 2: Bromination (Electrophilic Substitution) intermediate->substitution protected_product p-Bromoacetanilide substitution->protected_product deprotection Step 3: Acid Hydrolysis (Deprotection) protected_product->deprotection end_product p-Bromoaniline (Final Product) deprotection->end_product

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantification of aniline and its related compounds. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for monitoring environmental contaminants. This document outlines validated performance data, detailed experimental protocols, and a general workflow for analytical method validation to aid in your selection process.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance of various validated analytical methods for the determination of aniline and related compounds. These methods offer a range of sensitivities, precision, and applicability to different sample matrices.

Analytical MethodAnalyte(s)Linearity RangeAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-PDA [1]Aniline & degradation products2.0 - 60 µg/mL87.51 - 101.35%0.31 - 1.62%Not Reported0.0778 - 0.2073 µg/mL
GC-MS [2]Aniline in serum0.5 - 25.0 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%0.1 mg/LNot Reported
On-line SPE-HPLC-UV [3]Aniline & Nitroanilines1 - 100 µg/L98 - 108% (at 10 µg/L)≤ 0.3% (at 10 µg/L)0.1 - 0.2 µg/LNot Reported
Spectrophotometry [4]Aniline in water0.2 - 15 mg/L96 - 103%< 3%30 µg/LNot Reported
Flow Injection Spectrophotometry [5]Aniline in water0.005 - 2.0 mg/L98.0 - 103.0%0.7% (at 0.25 mg/L)0.001 mg/LNot Reported

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature and can be adapted for specific research needs.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the simultaneous determination of aniline and its degradation products in wastewater.[1]

  • Instrumentation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system equipped with a photodiode array detector (PDA).

  • Column: C4 column.

  • Mobile Phase: A mixture of methanol and acetate buffer (10 mM, pH 5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Samples can be appropriately diluted with the mobile phase and filtered before injection.

  • Validation Parameters: The method was validated for linearity, recovery, and precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the identification and quantification of aniline in human serum after derivatization.[2]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Alkalinize the serum sample.

    • Extract aniline and an internal standard (e.g., N-methylaniline) with chloroform.

    • Derivatize the extracted compounds with 50 µL of 4-carbethoxyhexafluorobutyryl chloride.

    • Evaporate the excess derivatizing reagent.

    • Reconstitute the residue in 50 µL of ethyl acetate for injection.

  • Injection: The reconstituted sample is injected into the GC-MS.

  • Mass Spectrometry: A positive identification of derivatized aniline can be made from the strong molecular ion at m/z 343.

  • Validation Parameters: The assay was validated for precision and linearity.

On-line Solid-Phase Extraction-High-Performance Liquid Chromatography with UV Detection (On-line SPE-HPLC-UV)

This automated method is highly sensitive for the determination of aniline and nitroanilines in tap and pond water.[3]

  • Instrumentation: An on-line SPE system coupled to an HPLC with a UV detector.

  • SPE Cartridge: A Dionex SolEx™ HRP cartridge is used for the enrichment of analytes.

  • Analytical Column: An Acclaim™ 120 C18 column.

  • Sample Preparation: Water samples are directly loaded onto the on-line SPE system.

  • Validation Parameters: The method was validated for linearity, recovery, and reproducibility.

Spectrophotometry

This colorimetric method provides a simple and cost-effective way to determine aniline in environmental water samples.[4]

  • Reagents:

    • A mixture of N-chlorosuccinimide and 8-hydroxyquinaldine in N,N-dimethylformamide (DMF).

    • 3 mol/L NaOH solution.

  • Procedure:

    • To the water sample containing aniline, add the N-chlorosuccinimide and 8-hydroxyquinaldine solution at room temperature (20°C).

    • Adjust the pH of the solution to 10-11 by adding the NaOH solution.

    • A blue-colored dye will form immediately.

  • Measurement: Measure the absorbance of the solution at the maximum absorption wavelength of 615 nm.

  • Validation Parameters: The method was validated for linearity, recovery, and precision.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method, ensuring it is suitable for its intended purpose.

Analytical Method Validation Workflow method_development Method Development validation_protocol Validation Protocol Definition method_development->validation_protocol specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness validation_protocol->specificity validation_protocol->linearity validation_protocol->accuracy validation_protocol->precision validation_protocol->lod_loq validation_protocol->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report routine_use Routine Use & Ongoing Monitoring validation_report->routine_use

Caption: A typical workflow for analytical method validation.

References

Safety Operating Guide

Proper Disposal of 2-(Chloromethyl)-4-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of 2-(Chloromethyl)-4-methylaniline are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this substance is classified as hazardous waste and necessitates specialized handling procedures. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and maintain regulatory compliance.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. The toxic nature of this and similar chemical compounds requires stringent safety measures to prevent exposure.[1][2][3]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:

  • Gloves: Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory. A face shield may be required for splash-prone procedures.[3]

  • Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contamination.[1]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[1][4]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6]

  • Store containers in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[4][7]

  • Keep containers tightly closed when not in use.[4][7][8]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to contain the hazard.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: Prevent the spill from spreading. Do not flush spills into the sewer system.[1][4][9]

  • Absorption: Use an inert, non-combustible absorbent material, such as sand or diatomite, to soak up the spill.[1][8][9]

  • Collection: Carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.[1][8][9]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The sealed container with the contaminated material must be labeled and disposed of as hazardous halogenated organic waste.

Waste Disposal Procedures

This compound must be disposed of as regulated hazardous waste. It is categorized as a halogenated organic compound and must never be mixed with non-halogenated waste streams to avoid costly and complex disposal processes.[7][8][10][11]

Step-by-Step Disposal Plan:

  • Segregation: At the point of generation, collect all waste containing this compound in a dedicated, clearly labeled waste container. This container should be separate from non-halogenated organic, inorganic, and solid waste.[7][10]

  • Container Selection: Use a robust, leak-proof container compatible with the chemical. The container must have a secure, threaded cap.[7][11]

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "Halogenated Organic Waste" and the specific chemical name "this compound."[7][8] All constituents and their approximate percentages must be listed.

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. Keep the container closed except when adding waste.[8] Secondary containment is recommended.

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal company. The standard and required method for final disposal of halogenated organic waste is high-temperature incineration at a permitted facility.[3][10][12] Do not attempt to dispose of this chemical via drains or as regular trash.[1]

Quantitative Data Summary

ParameterValue/InformationSource
Waste Category Halogenated Organic Waste[10]
Hazard Class (Example: N-Methylaniline) 6.1 (Toxic)[13]
UN Number (Example: N-Methylaniline) 2294[13]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[1][2][3]
Halogenated Compound Content Limit in Non-Halogenated Waste Must be < 2%[11]

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_id Identify as Halogenated Organic Waste ppe->waste_id container Select Designated Halogenated Waste Container waste_id->container labeling Label Container: 'Hazardous Waste' List all constituents container->labeling transfer Transfer Waste to Container in a Fume Hood labeling->transfer seal Securely Close Container transfer->seal storage Store in Satellite Accumulation Area (SAA) seal->storage request Request Pickup from Licensed Waste Disposal Service storage->request incineration High-Temperature Incineration at Permitted Facility request->incineration end Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.